1-(2-Bromoethyl)piperidine hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 194924. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)piperidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c8-4-7-9-5-2-1-3-6-9;/h1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOIXQFVMBDUGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498363 | |
| Record name | 1-(2-Bromoethyl)piperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89796-22-5 | |
| Record name | 89796-22-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Bromoethyl)piperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethyl)piperidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1-(2-Bromoethyl)piperidine Hydrobromide (CAS No. 89796-22-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)piperidine hydrobromide is a heterocyclic organic compound featuring a piperidine ring substituted with a bromoethyl group. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the development of more complex molecules with potential pharmacological activities. Its bifunctional nature, possessing both a nucleophilic tertiary amine (in its free base form) and a reactive alkyl bromide, makes it a versatile building block for the introduction of the piperidinoethyl moiety into various molecular scaffolds. The piperidine ring itself is a well-recognized "privileged scaffold" in medicinal chemistry, found in a wide array of approved drugs and biologically active compounds, highlighting the importance of intermediates like this compound in drug discovery and development.[1][2][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 89796-22-5 | |
| Molecular Formula | C₇H₁₅Br₂N | |
| Molecular Weight | 273.01 g/mol | |
| Appearance | Solid | |
| Melting Point | 219-220 °C | |
| Synonyms | Piperidine, 1-(2-bromoethyl)-, hydrobromide |
Synthesis and Manufacturing
While this compound is commercially available from various suppliers, understanding its synthesis is crucial for process development and optimization. A common laboratory-scale synthesis involves the reaction of 2-piperidinoethanol with hydrobromic acid.
Experimental Protocol: Synthesis from 2-Piperidinoethanol
Materials:
-
2-Piperidinoethanol
-
Hydrobromic acid (48% aqueous solution)
-
Toluene (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-piperidinoethanol in toluene.
-
Slowly add hydrobromic acid (48%) to the solution.
-
Heat the mixture to reflux and collect the water azeotropically using the Dean-Stark trap.
-
After the theoretical amount of water has been collected, continue refluxing for an additional period to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid product and wash with a cold, non-polar solvent (e.g., hexane or ether) to remove any unreacted starting material or byproducts.
-
Dry the resulting white to off-white solid under vacuum to obtain this compound.
Note: This is a generalized procedure and may require optimization based on the scale and specific laboratory conditions. Appropriate safety precautions should be taken when handling corrosive and reactive reagents like hydrobromic acid.
Role in the Synthesis of Bioactive Molecules
The primary utility of this compound lies in its role as an electrophilic building block for introducing the piperidinoethyl group. The bromoethyl moiety readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the synthesis of a diverse library of compounds with potential therapeutic applications.
General Experimental Workflow for Derivative Synthesis
The following diagram illustrates a generalized workflow for the synthesis of novel derivatives using this compound as a starting material, followed by biological evaluation.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Bromoethyl)piperidine Hydrobromide for Researchers, Scientists, and Drug Development Professionals
An essential building block in medicinal chemistry, 1-(2-Bromoethyl)piperidine hydrobromide serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in drug development.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by a bromoethyl group attached to the nitrogen atom of the piperidine ring, with the hydrobromide salt form enhancing its stability and handling properties.
Chemical Structure:
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 89796-22-5 | [1] |
| Molecular Formula | C₇H₁₅Br₂N | [2][3] |
| Molecular Weight | 273.01 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 89-91 °C or 219-220 °C (recrystallized from ethanol) | [1][4] |
| InChI Key | RIOIXQFVMBDUGI-UHFFFAOYSA-N |
Note: The discrepancy in melting point may be due to different crystalline forms or measurement conditions.
Synthesis of this compound
This section details two common laboratory-scale synthetic routes to this compound.
From 1-(2-Phenoxyethyl)piperidine
This method involves the cleavage of the ether linkage in 1-(2-phenoxyethyl)piperidine using hydrobromic acid.[4]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 15 g of 1-(2-phenoxyethyl)piperidine and 30 ml of 40% hydrobromic acid.[4]
-
Heating: Heat the reaction mixture to 150 °C and maintain this temperature with continuous stirring for 7 hours.[4]
-
Work-up:
-
Purification: Recrystallize the residue from 5 ml of ethyl alcohol to yield 15.1 g (79%) of this compound as a solid.[4]
From 2-(Piperidin-1-yl)ethan-1-ol
This alternative synthesis involves the direct bromination of the corresponding alcohol using hydrobromic acid. This method is analogous to the synthesis of similar bromoethyl-substituted heterocyclic hydrobromides.[5]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(piperidin-1-yl)ethan-1-ol in an excess of 48% aqueous hydrobromic acid.[5]
-
Heating: Heat the mixture to reflux and maintain for 24 hours.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove excess hydrobromic acid and water.
-
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Applications in Drug Development
This compound is a versatile building block for the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. The piperidine moiety is a common scaffold in many CNS-active drugs.
Role as a Synthetic Intermediate
The primary utility of this compound lies in its ability to introduce the 2-(piperidin-1-yl)ethyl moiety into a target molecule through nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds.
General Reaction Scheme:
Synthesis of Bioactive Molecules
Derivatives of 1-(2-Bromoethyl)piperidine have been investigated for their potential as antipsychotic agents, often targeting dopamine and serotonin receptors. For instance, it is a key precursor for the synthesis of various substituted piperidines that are evaluated for their affinity to these receptors.
Signaling Pathways of Therapeutic Relevance
Many of the pharmaceutical compounds synthesized using this compound as a precursor target G-protein coupled receptors (GPCRs) in the central nervous system, such as the Dopamine D2 and Serotonin 5-HT2A receptors. Antagonism of these receptors is a common mechanism of action for antipsychotic drugs.
Dopamine D2 Receptor Signaling Pathway
The Dopamine D2 receptor is a Gαi-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Serotonin 5-HT2A Receptor Signaling Pathway
The Serotonin 5-HT2A receptor is a Gαq-coupled receptor. Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Summary:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the development of novel pharmaceuticals. Its ability to readily introduce the piperidine ethyl moiety makes it a key building block in the synthesis of compounds targeting the central nervous system. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe use in research and drug development.
References
1-(2-Bromoethyl)piperidine hydrobromide physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety information for 1-(2-Bromoethyl)piperidine hydrobromide, tailored for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
This compound is a chemical intermediate. Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅Br₂N | [1][2][3][4] |
| Molecular Weight | 273.01 g/mol | [1][2][3][4][5] |
| Melting Point | 89-91 °C or 219-220 °C (recrystallized from ethanol) | [2][4][5][6] |
| Appearance | Not explicitly stated, likely a solid. |
Table 2: Chemical and Computational Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 89796-22-5 | [1][2][3][4] |
| Exact Mass | 272.955 Da | [4][5] |
| Monoisotopic Mass | 270.95712 Da | [5] |
| Topological Polar Surface Area | 3.2 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Complexity | 69.3 | [5] |
| Covalently-Bonded Unit Count | 2 | [5] |
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound has been reported.[6]
Experimental Procedure:
-
Reaction Setup: 15 g of 1-(2-phenoxyethyl)piperidine is combined with 30 ml of 40% hydrobromic acid in a suitable reaction vessel.
-
Reaction Conditions: The mixture is heated to 150°C and stirred for 7 hours.
-
Work-up:
-
The reaction solution is cooled.
-
20 ml of chloroform is added, and the chloroform layer is separated.
-
The hydrobromic acid layer is concentrated under reduced pressure.
-
-
Purification: The resulting residue is recrystallized from 5 ml of ethyl alcohol.
-
Yield: This process yields 15.1 g (79%) of this compound with a melting point of 89°C to 91°C.[6]
Experimental Workflow Diagram
The following diagram illustrates the synthesis workflow for this compound.
Caption: Synthesis workflow for this compound.
Safety and Handling
This compound is classified as an acute oral toxicant (Category 4) and a skin irritant (Category 2).[1][4] The GHS hazard statement is H302: Harmful if swallowed.[5] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Spectral Data
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the starting material and the final product in the synthesis.
Caption: Logical relationship in the synthesis of the target compound.
References
Technical Guide: Physicochemical Characterization of 1-(2-Bromoethyl)piperidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of 1-(2-Bromoethyl)piperidine hydrobromide, with a primary focus on its melting point. This document summarizes available data, presents detailed experimental protocols for melting point determination, and outlines a general workflow for the preliminary investigation of such a compound in a drug development context.
Physicochemical Data Summary
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Accurate determination of its physical properties, such as the melting point, is a critical first step in its characterization, ensuring purity and consistency for further applications.
Melting Point Data
There is a notable discrepancy in the reported melting point of this compound in available literature. This could be attributed to various factors, including the presence of impurities, different polymorphic forms of the crystal, or variations in experimental methodology. The reported values are summarized in the table below for direct comparison.
| Parameter | Value | Source(s) |
| Melting Point | 89 - 91 °C | PrepChem.com[2] |
| Melting Point | 219 - 220 °C (Solvent: ethanol) | ChemicalBook, ECHEMI, Sigma-Aldrich[3][4][5] |
Other Physicochemical Properties
| Property | Value |
| Molecular Formula | C7H15Br2N[3] |
| Molecular Weight | 273.01 g/mol [5] |
| Exact Mass | 272.955 u[5] |
| Physical Form | Solid |
Experimental Protocols for Melting Point Determination
The following are detailed methodologies for accurately determining the melting point of this compound.
Capillary Method (Pharmacopeia Standard)
This method is a widely accepted standard for melting point determination in pharmaceutical quality control.[6]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or automated instrument)
-
Capillary tubes (closed at one end, 0.8-1.2 mm internal diameter)[6]
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is pure and completely dry, as impurities and residual solvent can depress the melting point and broaden the melting range.[7] If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[7]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. The packed sample height should be between 2-3 mm.[8]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a medium rate until the temperature is about 20°C below the expected melting point.[8]
-
Decrease the heating rate to approximately 1°C per minute to ensure thermal equilibrium.[6]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the entire sample has turned into a clear liquid (the clear point).[6]
-
-
Reporting: The melting point should be reported as a range from the onset temperature to the clear point temperature. For a pure compound, this range is typically narrow (0.5-1.0°C).[9]
Hot Stage Microscopy
This method allows for direct visual observation of the melting process.
Apparatus:
-
Microscope equipped with a hot stage
-
Calibrated temperature controller and sensor
-
Microscope slides and cover slips
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered this compound onto a microscope slide.
-
Measurement:
-
Position the slide on the hot stage of the microscope.
-
Begin heating the stage gradually while observing the sample through the microscope.
-
Note the temperature at which the first signs of melting (e.g., rounding of crystal edges, appearance of liquid) are observed.
-
Continue to heat slowly and record the temperature at which the last solid crystal disappears.
-
-
Reporting: As with the capillary method, the melting point is reported as a range of these two temperatures.
Logical Workflow for Compound Investigation
Given that piperidine derivatives are often investigated for their biological activity, particularly as σ1 receptor ligands, the following diagram illustrates a general workflow for the initial stages of such a research project.[10] This workflow is not specific to this compound but represents a logical progression for a compound of its class in a drug development context.
Caption: General workflow for the initial investigation of a novel piperidine derivative.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 1-(2-BROMO-ETHYL)-PIPERIDINE HYDROBROMIDE | 89796-22-5 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. thinksrs.com [thinksrs.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. d-nb.info [d-nb.info]
Navigating the Solubility of 1-(2-Bromoethyl)piperidine Hydrobromide: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility of 1-(2-Bromoethyl)piperidine hydrobromide, a key intermediate in various synthetic applications. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a predictive solubility profile based on general chemical principles and analogous compounds. Furthermore, a detailed experimental protocol is presented to enable researchers to precisely determine its solubility in common laboratory solvents, ensuring optimal conditions for its use in drug development and scientific research.
Predicted Solubility Profile
This compound is an amine salt, and its solubility is largely dictated by the polarity of the solvent and the ionic nature of the solute. As a hydrobromide salt, it is expected to exhibit significant solubility in polar protic solvents where the solvent molecules can effectively solvate both the piperidinium cation and the bromide anion through hydrogen bonding and ion-dipole interactions. Its solubility is predicted to decrease in solvents of lower polarity.
A qualitative prediction of solubility in various common laboratory solvents is summarized in the table below. It is important to note that these are estimations, and experimental verification is crucial for precise applications.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High to Moderate | The high polarity and hydrogen bonding capabilities of these solvents are expected to effectively solvate the ionic this compound. A synthesis method notes its recrystallization from ethyl alcohol.[1] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to Low | These solvents have high dielectric constants and can solvate ions to some extent, but lack the hydrogen-bonding donor ability of protic solvents, which may limit the dissolution of the hydrobromide salt. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Very Low | The lower polarity of these solvents makes them less effective at solvating charged species. Some literature mentions using chloroform for extraction after a reaction, suggesting limited solubility of the hydrobromide salt.[1] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Very Low to Insoluble | These solvents have low polarity and are poor at solvating ionic compounds. |
| Hydrocarbons | Hexane, Toluene | Insoluble | As nonpolar solvents, they are unable to overcome the lattice energy of the ionic salt. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a reliable technique for determining the equilibrium solubility of a solid compound in a solvent.
Objective: To determine the concentration of a saturated solution of this compound in a selection of laboratory solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, dichloromethane, etc., analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Record the exact weight of the compound added to each vial.
-
-
Solvent Addition:
-
Pipette a known volume (e.g., 5.0 mL) of the desired solvent into each vial containing the solid.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to rest in the constant temperature bath for at least 4 hours to allow the undissolved solid to settle.
-
-
Sample Collection and Preparation for Analysis:
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles.
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Calculation and Reporting:
-
Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.
-
The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
-
References
An In-depth Technical Guide on the Stability and Storage of 1-(2-Bromoethyl)piperidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(2-Bromoethyl)piperidine hydrobromide. Due to a lack of specific published stability studies for this compound, this guide infers potential degradation pathways based on the chemical principles of its constituent functional groups. Furthermore, a detailed, generalized experimental protocol for a forced degradation study is provided to guide researchers in establishing a stability-indicating method for this compound.
Chemical Properties and Structure
This compound is a piperidine derivative with the chemical formula C₇H₁₅Br₂N. It is a hydrobromide salt, which typically enhances the stability and handling of the parent amine. The presence of a bromoethyl group and a piperidine ring dictates its reactivity and potential degradation pathways.
Structure:
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on available safety data sheets (SDS).
Data Presentation: Recommended Storage Conditions
| Parameter | Recommendation | Rationale | Citations |
| Temperature | Store in a cool, dry place. Some suppliers recommend room temperature, while others suggest 2-8°C for long-term storage. | To minimize the rate of potential degradation reactions. | |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the piperidine ring. | |
| Container | Keep container tightly closed. | The compound is hygroscopic and can absorb moisture from the air, which may lead to hydrolysis. | |
| Light Exposure | Store in a light-resistant container or in the dark. | To prevent potential photodegradation. | |
| Incompatible Materials | Avoid strong oxidizing agents. | The piperidine ring is susceptible to oxidation. |
Handling Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Potential Degradation Pathways
Hydrolysis
The carbon-bromine bond is susceptible to hydrolysis, particularly in the presence of moisture. This reaction would lead to the substitution of the bromine atom with a hydroxyl group, forming 1-(2-hydroxyethyl)piperidine hydrobromide.[1][2] The rate of hydrolysis can be influenced by pH and temperature.[1][2]
Intramolecular Cyclization (Quaternization)
The lone pair of electrons on the nitrogen atom of the piperidine ring can potentially displace the bromide ion via an intramolecular nucleophilic substitution (SN2) reaction. This would result in the formation of a spirocyclic quaternary ammonium salt, azaspiro[2.5]octanium bromide. This type of cyclization is a known reaction for haloamines.
Oxidation
The piperidine ring, being a secondary amine derivative (in its free base form), is susceptible to oxidation.[3][4][5] Oxidizing agents or atmospheric oxygen over prolonged periods could lead to the formation of N-oxides or other oxidation products.
Photodegradation
Alkyl halides can undergo photodegradation upon exposure to light, particularly UV light.[6][7] This can proceed through radical mechanisms, leading to a variety of degradation products.
Thermal Degradation
At elevated temperatures, organic salts can undergo decomposition. For this compound, this could involve the loss of hydrogen bromide and potential fragmentation of the molecule. The melting point is reported to be around 219-220 °C, and significant thermal degradation would be expected at or above this temperature.[8]
Experimental Protocols: Forced Degradation Study
To establish the intrinsic stability of this compound and develop a stability-indicating analytical method (e.g., HPLC), a forced degradation study should be performed. The following is a generalized protocol based on ICH guidelines.
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute to the initial concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute to the initial concentration for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Withdraw samples at various time points for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a thin layer in a petri dish.
-
Expose to a high temperature (e.g., 80°C) in an oven for a specified period (e.g., 48 hours).
-
Dissolve the stressed solid in the initial solvent for analysis.
-
-
Thermal Degradation (Solution):
-
Heat an aliquot of the stock solution at a controlled temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Cool the solution before analysis.
-
-
Photostability:
-
Expose an aliquot of the stock solution and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze the samples after exposure.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.
-
Peak purity analysis of the parent compound in the stressed samples should be performed to demonstrate the specificity of the method.
-
Mass balance should be calculated to ensure that all degradation products are accounted for.
-
Visualizations
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram of Recommended Storage and Handling Workflow
Caption: Recommended workflow for the storage and handling of the compound.
Disclaimer: The information on degradation pathways and the experimental protocol is provided for guidance and is based on general chemical principles, not on specific experimental data for this compound. Researchers should validate all methods and findings for their specific use case.
References
- 1. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-(2-BROMO-ETHYL)-PIPERIDINE HYDROBROMIDE | 89796-22-5 [amp.chemicalbook.com]
Spectroscopic Analysis of 1-(2-Bromoethyl)piperidine Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Bromoethyl)piperidine hydrobromide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra for this specific salt, this guide presents a detailed analysis based on established spectroscopic principles and data from structurally related compounds. The information herein is intended to support researchers in identifying and characterizing this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of its constituent parts: the piperidinium ring and the bromoethyl group.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: D₂O
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~3.6-3.8 | t | 2H | N-CH₂ -CH₂-Br |
| ~3.4-3.6 | t | 2H | N-CH₂-CH₂ -Br |
| ~3.0-3.5 | m | 4H | Piperidinium C2-H , C6-H |
| ~1.6-1.9 | m | 6H | Piperidinium C3-H , C4-H , C5-H |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The signals for the piperidinium protons are expected to be broad due to the presence of the hydrobromide salt.
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: D₂O
| Chemical Shift (δ) ppm | Assignment |
| ~60-65 | N -CH₂-CH₂-Br |
| ~55-60 | Piperidinium C 2, C 6 |
| ~30-35 | N-CH₂-CH₂ -Br |
| ~22-26 | Piperidinium C 3, C 5 |
| ~20-24 | Piperidinium C 4 |
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretching (alkyl) |
| 2700-2400 | Broad, Strong | N⁺-H stretching (ammonium salt) |
| 1470-1440 | Medium | CH₂ bending (scissoring) |
| 650-550 | Strong | C-Br stretching |
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electrospray (ESI+)
| m/z (amu) | Ion | Notes |
| 192.0493 / 194.0473 | [M+H]⁺ (free base) | Isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) with approximately 1:1 ratio. |
| 112.1121 | [M+H - Br - C₂H₄]⁺ | Loss of the bromoethyl group. |
| 84.0808 | [Piperidine+H]⁺ | Fragmentation leading to the piperidine ring. |
Experimental Protocols
The following sections detail standard methodologies for the acquisition of spectroscopic data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the solid this compound is dissolved in a suitable deuterated solvent (e.g., 0.5-0.7 mL of D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard, may be added for chemical shift calibration.
-
Instrument Parameters: The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a clear spectrum, 16 to 64 scans are typically averaged.
-
¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer acquisition time are required to achieve a good signal-to-noise ratio.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then brought into firm contact with the crystal using a pressure clamp. The infrared spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electrospray Ionization (ESI)-MS
-
Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount (approximately 1 mg) in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of about 1 mg/mL. This stock solution is then further diluted to a final concentration of approximately 1-10 µg/mL.
-
Instrumentation: The analysis is performed on a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer. The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode. Key parameters such as the capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to achieve maximum ion intensity and stability. Data is typically collected over a mass range of m/z 50-500.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. The isotopic pattern of bromine-containing ions is a key diagnostic feature.
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the key stages of spectroscopic analysis.
An In-depth Technical Guide to 1-(2-Bromoethyl)piperidine Hydrobromide and its Synonyms in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)piperidine hydrobromide, a key building block in the synthesis of novel therapeutic and diagnostic agents. The document details its chemical properties, synonyms, and, most importantly, its application in the development of high-affinity ligands for the sigma-1 receptor, a promising target in neurodegenerative diseases and oncology. This guide includes detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows to support researchers in their drug discovery and development endeavors.
Chemical Identity and Synonyms
This compound is a versatile reagent used in the alkylation of various nucleophiles to introduce a piperidinoethyl moiety. This structural motif is prevalent in a wide range of biologically active compounds.
Table 1: Chemical Identifiers and Synonyms for this compound
| Property | Value |
| IUPAC Name | 1-(2-bromoethyl)piperidine;hydrobromide |
| Synonyms | β-Piperidinoethyl bromide hydrobromide, 2-Piperidinoethyl bromide hydrobromide, N-(2-Bromoethyl)piperidine hydrobromide |
| CAS Number | 17859-50-6 |
| Molecular Formula | C₇H₁₅Br₂N |
| Molecular Weight | 273.01 g/mol |
| Melting Point | 219-220 °C |
| Appearance | White to off-white crystalline powder |
Applications in the Synthesis of Sigma-1 Receptor Ligands
The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular stress responses and has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), as well as in cancer. Consequently, the development of selective sigma-1 receptor ligands for both therapeutic and diagnostic (via Positron Emission Tomography - PET) purposes is an active area of research.[1][2][3][4][5]
This compound serves as a critical precursor for the synthesis of numerous piperidine-containing sigma-1 receptor ligands. The piperidine moiety is a common feature in high-affinity ligands for this receptor.
Role in Radiopharmaceutical Development for PET Imaging
A significant application of this compound is in the synthesis of precursors for [¹⁸F]-labeled radiotracers for PET imaging of the sigma-1 receptor in the brain.[6][7][8] PET imaging allows for the non-invasive quantification and visualization of sigma-1 receptor density and occupancy, which can be invaluable for diagnosing diseases, understanding disease progression, and for use as a biomarker in clinical trials.
Experimental Protocols
General Protocol for N-Alkylation using this compound
This protocol describes a general method for the N-alkylation of a primary or secondary amine with this compound.
Materials:
-
Substrate containing a primary or secondary amine
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, silica gel for chromatography)
Procedure:
-
To a solution of the amine substrate in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃).
-
Add this compound to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol for Sigma-1 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of newly synthesized compounds for the sigma-1 receptor.[9][10]
Materials:
-
Membrane preparations from cells or tissues expressing the sigma-1 receptor (e.g., guinea pig liver membranes).
-
Radioligand, such as [³H]-(+)-pentazocine.
-
Synthesized test compounds at various concentrations.
-
Non-specific binding control (e.g., haloperidol at a high concentration).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Filter mats and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, add the membrane preparation, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells will contain the membrane, radioligand, and a high concentration of a known sigma-1 ligand like haloperidol.
-
Incubate the plates at 37°C for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
The data is then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Quantitative Data
The following tables summarize key quantitative data for sigma-1 receptor ligands synthesized using this compound or its derivatives, as reported in the scientific literature.
Table 2: Binding Affinities of Representative Piperidine-Containing Sigma-1 Receptor Ligands
| Compound | Target | Binding Affinity (Ki, nM) | Selectivity (σ2/σ1) | Reference |
| 1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[2-benzofuran-1,4'-piperidine] | Sigma-1 Receptor | 2.30 | 142-fold | [7] |
| 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine] | Sigma-1 Receptor | 0.79 | 350-fold | [8] |
| Compound 4b (AD186) | Sigma-1 Receptor | 2.7 | 10-fold | [11][12] |
| Compound 5b (AB21) | Sigma-1 Receptor | 13 | 7.8-fold | [11][12] |
| Compound 8f (AB10) | Sigma-1 Receptor | 10 | 16.5-fold | [11][12] |
Table 3: Radiochemical Data for [¹⁸F]-labeled Piperidine-Based PET Tracers
| Radiotracer | Radiochemical Yield (decay-corrected) | Molar Activity (GBq/μmol) | Reference |
| [¹⁸F]2 | 8-10% | 56-78 | [7] |
| [¹⁸F]19 | 35-60% | 30-55 | [8] |
| [¹⁸F]1 | 13-15% | 32-38 | [6] |
Visualizations
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor, upon activation by a ligand, can translocate from the mitochondria-associated ER membrane to other cellular compartments where it modulates the function of various proteins, including ion channels and G-protein coupled receptors. This chaperone activity is crucial for maintaining cellular homeostasis and protecting against cellular stress.[13][14]
Caption: Sigma-1 Receptor Signaling Pathway Activation.
Experimental Workflow for Radiotracer Synthesis and Evaluation
The development of a novel PET radiotracer involves a multi-step process, from the synthesis of a precursor molecule to in vivo imaging studies.
Caption: Workflow for PET Radiotracer Development.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. "Role of Sigma-1 Receptors in Neurodegenerative Diseases" by Linda Nguyen, Brandon P. Lucke-Wold et al. [touroscholar.touro.edu]
- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 4. Role of sigma-1 receptors in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel (18)F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
1-(2-Bromoethyl)piperidine hydrobromide safety data sheet (SDS) information
An In-depth Technical Guide to the Safety Data for 1-(2-Bromoethyl)piperidine hydrobromide
This technical guide provides a comprehensive overview of the safety data for this compound (CAS No: 89796-22-5), designed for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) to ensure safe handling, storage, and emergency response.
Chemical and Physical Properties
This compound is a chemical intermediate used in laboratory research.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 89796-22-5 | [1][2][3] |
| Molecular Formula | C7H15Br2N | [1][2][4] |
| Molecular Weight | 273.01 g/mol | [1][2] |
| Appearance | Powder | [3] |
| Melting Point | 219-220 °C | [2] |
| Polar Surface Area | 3.2 Ų | [2] |
| Synonyms | 1-(2-Bromoethyl)piperidine HBr, Piperidine, 1-(2-bromoethyl)-, hydrobromide | [2] |
Hazard Identification and GHS Classification
The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation.[1][5]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
GHS Label Elements:
Toxicological Profile and Potential Metabolic Pathways
Direct toxicological studies on this compound are not extensively detailed in the provided results. However, its health effects are established through GHS classifications, indicating it is harmful if swallowed or inhaled and causes significant skin, eye, and respiratory irritation.[1][3][5]
The toxicity of related bromo-organic compounds often involves metabolic activation into reactive intermediates.[6] While the specific pathway for this compound is not documented, a generalized metabolic pathway for bromoalkanes involves two primary routes: oxidation by cytochrome P-450 (CYP450) and conjugation with glutathione (GSH) mediated by glutathione S-transferase (GST).[6] Both pathways can produce reactive electrophilic intermediates capable of binding to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[6]
Precautionary Measures and First Aid
Strict adherence to precautionary statements is essential for minimizing risk.
| Category | Precautionary Statements |
| Prevention | P261, P264, P270, P271, P280 |
| Response | P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362 |
| Storage | P403+P233, P405 |
| Disposal | P501 |
In case of exposure, immediate and appropriate first aid is critical. The following workflow outlines the necessary steps.
Experimental Protocol for Safe Handling and Dispensing
This protocol outlines the procedure for safely handling and dispensing this compound powder in a laboratory setting.
A. Preparation and Personal Protective Equipment (PPE)
-
Verify Fume Hood: Ensure a certified chemical fume hood is operational before starting.
-
Don PPE: Wear appropriate PPE, including:
-
Chemical safety goggles or a face shield.
-
Chemical-resistant nitrile gloves.
-
A lab coat.
-
-
Prepare Workspace: Lay down absorbent bench paper inside the fume hood to contain any potential spills.
-
Assemble Equipment: Place a calibrated analytical balance, weighing paper or boat, spatula, and the receiving vessel inside the fume hood.
-
Accessibility: Ensure a hazardous waste container and a chemical spill kit are readily accessible.
B. Dispensing Procedure
-
Equilibrate: Allow the sealed container of the chemical to reach room temperature before opening to prevent moisture condensation.
-
Transfer to Hood: Place the stock container in the fume hood.
-
Open Slowly: Slowly uncap the stock bottle to release any potential pressure.
-
Weighing: Using a clean spatula, carefully transfer the desired amount of powder from the stock container to the weighing paper on the balance. Avoid creating dust.[5]
-
Transfer to Vessel: Carefully transfer the weighed powder into the receiving vessel.
-
Seal Containers: Securely recap the stock bottle immediately after dispensing.
C. Cleanup and Waste Disposal
-
Decontaminate: Wipe the spatula and any contaminated surfaces within the fume hood with a damp cloth.
-
Dispose of Waste: Dispose of used weighing paper, gloves, and contaminated bench paper in a designated solid hazardous waste container.
-
Final Wash: After the procedure is complete, wash hands thoroughly with soap and water.
Storage and Disposal
Proper storage and disposal are crucial for maintaining chemical integrity and ensuring safety.
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] It should be stored locked up and apart from incompatible materials or foodstuff containers.[5] Recommended storage temperatures vary by supplier, ranging from room temperature to 2-8°C.[3][4]
-
Disposal: Dispose of contents and containers at an approved waste disposal facility in accordance with local, state, and federal regulations.[5] The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[7] Do not allow the product to enter sewer systems.[7]
References
An In-depth Technical Guide on the General Hazards and Toxicity of Bromoalkyl Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a fundamental structural motif in a vast number of pharmaceuticals and bioactive compounds, prized for its ability to confer favorable physicochemical properties. The introduction of a bromoalkyl substituent to the piperidine nitrogen or ring structure creates a class of compounds, bromoalkyl piperidines, with a unique combination of properties. The piperidine core can interact with various biological targets, while the bromoalkyl moiety introduces potential for alkylating activity. This dual nature makes a thorough understanding of their toxicological profile essential for safe handling and for the development of novel therapeutics with minimized off-target effects.
This technical guide provides a comprehensive overview of the known and potential hazards associated with bromoalkyl piperidines. It consolidates available quantitative toxicological data, details standard experimental protocols for toxicity assessment, and explores the underlying mechanisms of action that contribute to their toxic effects.
General Hazards and Classification
Bromoalkyl piperidines, as a class, are generally considered hazardous substances. The specific hazards are dependent on the position and length of the bromoalkyl chain, as well as other substitutions on the piperidine ring. Based on available safety data sheets (SDS) for piperidine and some brominated derivatives, the following hazards are commonly cited:
-
Acute Toxicity: Many piperidine derivatives are harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: The basic nature of the piperidine nitrogen can lead to skin irritation or burns upon direct contact.[1]
-
Serious Eye Damage/Irritation: Direct contact with the eyes can cause severe irritation or damage.[1]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.
It is crucial to consult the specific safety data sheet for any individual bromoalkyl piperidine to obtain detailed and compound-specific hazard information.
Quantitative Toxicological Data
Quantitative toxicological data for the specific class of bromoalkyl piperidines is limited in the public domain. The following tables summarize the available data for the parent compound, piperidine, to provide a baseline for understanding the potential toxicity. Researchers should treat these values as indicative and perform specific testing for any new bromoalkyl piperidine derivative.
Table 1: Acute Toxicity of Piperidine
| Species | Route of Administration | LD50/LC50 | Reference(s) |
| Rat | Oral | 133 - 740 mg/kg | [1][2] |
| Rabbit | Dermal | 276 mg/kg | [3][4] |
| Rat | Inhalation | 4.8 mg/L (4h) | [2][4] |
| Mouse | Inhalation | 6000 mg/m³ (2h) | [5] |
| Mouse | Oral | 30 mg/kg | [5] |
Table 2: In Vitro Cytotoxicity of Selected Piperidine Derivatives
| Compound/Derivative Class | Cell Line(s) | IC50/GI50 | Notes | Reference(s) |
| 3,5-bis(benzylidene)-4-piperidones | Ca9-22, HSC-2, HSC-4 | Submicromolar to low micromolar | Demonstrated tumor-selective toxicity. | [6] |
| N-substituted piperazinyl quinolones | Various cancer cell lines | Comparable to etoposide | O-benzyl functionalization increased cytotoxicity. | [7] |
| Highly functionalized piperidines | U251, MCF7, NCI/ADR-RES, NCI-H460, HT29 | Varied, some highly active | Also assessed for radical scavenging and DNA interaction. | [8] |
| N1-aziridinylspermidine (spermidine analog) | L1210, HL60 | 0.15 µM, 0.11 µM | Aziridinyl group confers potent cytotoxicity. | [9] |
Disclaimer: The data in Table 2 are for various functionalized piperidines and not specifically for bromoalkyl piperidines, for which specific IC50 data is scarce in the literature. These values are presented to illustrate the range of cytotoxic potential within the broader class of piperidine derivatives.
Mechanisms of Toxicity
The toxicity of bromoalkyl piperidines can be attributed to several mechanisms, stemming from both the piperidine ring and the reactive bromoalkyl chain.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
The piperidine scaffold is structurally similar to parts of the endogenous neurotransmitter acetylcholine. As such, many piperidine derivatives can interact with nicotinic acetylcholine receptors (nAChRs).[10][11] This interaction can lead to a range of neurological and physiological effects. Depending on the specific structure, these compounds can act as agonists or antagonists of nAChRs.[11] Persistent activation or blockade of these receptors, which are crucial for neurotransmission in the central and peripheral nervous systems, can lead to neurotoxicity.[10] Some piperidine alkaloids are known teratogens, and this effect is thought to be mediated through their action on fetal nAChRs, leading to reduced fetal movement and subsequent musculoskeletal deformities.[4][10]
Alkylation of Biomolecules and Genotoxicity
The bromoalkyl functional group is a key determinant of a second major toxicity mechanism. The carbon-bromine bond is susceptible to nucleophilic attack, allowing the compound to act as an alkylating agent.[12][13] This reactivity enables bromoalkyl piperidines to form covalent bonds with nucleophilic sites on a variety of biological macromolecules, most critically DNA.[14][15]
Alkylation of DNA can lead to the formation of DNA adducts, which can disrupt normal DNA replication and transcription.[16][17] If not repaired by the cell's DNA repair machinery, these adducts can lead to mutations, chromosomal aberrations, and ultimately, genotoxicity and carcinogenicity.[14][18] The alkylation of other biomolecules, such as proteins and lipids, can also disrupt cellular function and contribute to cytotoxicity.[13]
Experimental Protocols
A thorough toxicological assessment of bromoalkyl piperidines requires a combination of in vitro and in vivo assays. The following are detailed protocols for key experiments.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the bromoalkyl piperidine compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (e.g., DMSO or saline) and untreated controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Methodology:
-
Strain Selection: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with different mutations in the histidine or tryptophan operon.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Plate Incorporation Method:
-
To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer.
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+ or trp+) on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
In Vivo Acute Dermal Toxicity (as per OECD Guideline 402)
This test provides information on health hazards likely to arise from a single, short-term dermal exposure to a substance.
Methodology:
-
Animal Selection: Use healthy, young adult rats or rabbits.
-
Dose Selection: Use a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Preparation of Animals: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animals (at least 10% of the body surface area).
-
Application of Test Substance: Apply the test substance uniformly over the shaved area. Cover the application site with a porous gauze dressing and non-irritating tape.
-
Exposure: The exposure period is 24 hours.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for 14 days. Record body weights weekly.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals.
-
Data Analysis: The results are assessed in terms of the presence or absence of toxicity and mortality at each dose level. This allows for the classification of the substance according to the Globally Harmonized System (GHS).
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 6. mdpi.com [mdpi.com]
- 7. Functionalized N(2-oxyiminoethyl) piperazinyl quinolones as new cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lung surfactant as a biophysical assay for inhalation toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Actions of piperidine alkaloid teratogens at fetal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]
- 12. nursingcecentral.com [nursingcecentral.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. researchgate.net [researchgate.net]
- 15. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formation of Covalent DNA Adducts by Enzymatically Activated Carcinogens and Drugs In Vitro and Their Determination by 32P-postlabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA adducts-chemical addons - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Piperidine Derivatives Using 1-(2-Bromoethyl)piperidine Hydrobromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. The introduction of a piperidine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its solubility, metabolic stability, and target-binding affinity. 1-(2-Bromoethyl)piperidine hydrobromide is a versatile and commercially available reagent that serves as a key building block for the facile introduction of the 2-(piperidin-1-yl)ethyl group onto various nucleophilic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of diverse piperidine derivatives utilizing this valuable synthetic tool.
The primary application of this compound lies in the alkylation of heteroatoms (N, O, S) and carbon nucleophiles. The presence of the hydrobromide salt necessitates the use of a base to liberate the free base of the reagent or to deprotonate the nucleophile, facilitating the nucleophilic substitution reaction.
General Reaction Scheme
The fundamental transformation involves the nucleophilic substitution of the bromide by a suitable nucleophile, as depicted in the following general scheme:
Caption: General Nucleophilic Substitution Reaction.
Applications in the Synthesis of Piperidine Derivatives
This section outlines the application of this compound in the alkylation of various nucleophiles, complete with quantitative data and detailed experimental protocols.
N-Alkylation of Heterocyclic Compounds and Amines
The introduction of the 2-(piperidin-1-yl)ethyl moiety onto nitrogen-containing heterocycles is a common strategy in drug discovery to modulate the physicochemical properties and biological activity of lead compounds.
Quantitative Data for N-Alkylation Reactions:
| Nucleophile (Substrate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Aminoindazole | Anhydrous K₂CO₃ | DMF | 80 | 24 | Not Specified |
| 1H-Pyrrole-2-carbaldehyde | NaH | DMSO / DMF | RT then 125 | 1 / 24 | 82 (overall) |
| N'-((5-cyanopyrazolo[1,5-a]pyridin-3-yl)methylene)-2-methyl-5-nitrobenzenesulfonohydrazide | Cs₂CO₃ | DMF | RT | 2 | Not Specified |
Experimental Protocol: Synthesis of 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde
This protocol describes the N-alkylation of 1H-pyrrole-2-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. The reaction proceeds in two steps: initial alkylation with a bromo-chloro precursor followed by substitution with piperidine. A similar one-step reaction can be envisioned using this compound with a suitable base.
-
Step 1: Synthesis of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde
-
Dissolve 1H-pyrrole-2-carbaldehyde in DMSO.
-
Slowly add sodium hydride (60% dispersion in mineral oil) to the solution and stir for 30 minutes at room temperature.
-
Add 1-bromo-2-chloroethane dropwise and reflux the mixture for 1 hour at 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated NaCl solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde.[1]
-
-
Step 2: Synthesis of 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde
-
Combine 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde and piperidine in DMF.
-
Heat the mixture and stir for 24 hours at 125 °C, monitoring the reaction by TLC.
-
After completion, add the mixture to a saturated NaCl solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the final product.[1]
-
Caption: Workflow for Pyrrole Derivative Synthesis.
O-Alkylation of Phenols
The Williamson ether synthesis using this compound is a reliable method for preparing piperidine-containing aryl ethers, which are common substructures in antihistamines and other pharmacologically active compounds.
Quantitative Data for O-Alkylation Reactions:
| Nucleophile (Substrate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Nitrophenol | K₂CO₃ | Acetone | Reflux | 12 | Not Specified |
Experimental Protocol: Synthesis of 4-(2-(Piperidin-1-yl)ethoxy)aniline
This protocol outlines the synthesis of a key aniline intermediate, which can be further functionalized. The synthesis involves the O-alkylation of 4-nitrophenol followed by the reduction of the nitro group.
-
Step 1: Synthesis of 1-(2-(4-Nitrophenoxy)ethyl)piperidine
-
To a solution of 4-nitrophenol in acetone, add anhydrous potassium carbonate.
-
Stir the mixture for 10 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to reflux for 12 hours.
-
After completion, evaporate the acetone and add water to the residue.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo and purify the residue by silica gel chromatography.
-
-
Step 2: Synthesis of 4-(2-(Piperidin-1-yl)ethoxy)aniline
-
Dissolve 1-(2-(4-nitrophenoxy)ethyl)piperidine in ethanol.
-
Add 10% Palladium on carbon (Pd/C) to the solution.
-
Place the mixture on a Parr hydrogenator at 40 psi of H₂ for 30 minutes.[2]
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the final product.
-
Caption: Synthesis of a Piperidinylethoxy Aniline.
S-Alkylation of Thiols
The reaction of this compound with thiols or their corresponding thiolates provides a direct route to the synthesis of piperidine-containing thioethers. These compounds are of interest in medicinal chemistry for their potential biological activities.
Experimental Protocol: General Procedure for the Synthesis of 1-(2-(Arylthio)ethyl)piperidines
This generalized protocol is based on standard procedures for the S-alkylation of thiophenols.
-
Thiolate Formation: In a round-bottom flask under an inert atmosphere, dissolve the desired thiophenol in a suitable solvent such as ethanol or DMF. Add one equivalent of a base like sodium hydroxide or sodium ethoxide to generate the sodium thiophenoxide in situ.
-
Alkylation: To the solution of the thiophenoxide, add this compound (typically 1.0-1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: S-Alkylation Reaction Pathway.
C-Alkylation of Active Methylene Compounds
While less common, 1-(2-bromoethyl)piperidine can be used to alkylate carbon nucleophiles, such as enolates derived from active methylene compounds (e.g., malonic esters, β-keto esters). This reaction allows for the formation of a new carbon-carbon bond, leading to more complex piperidine derivatives.
Experimental Protocol: General Procedure for C-Alkylation
This protocol is a general guideline for the C-alkylation of an active methylene compound.
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the active methylene compound (e.g., diethyl malonate) in a dry, aprotic solvent like THF or DMF. Cool the solution to 0 °C or -78 °C. Add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to generate the enolate.
-
Alkylation: To the enolate solution, slowly add this compound. Note that the hydrobromide will be neutralized by the strong base.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: C-Alkylation Experimental Workflow.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a wide range of piperidine derivatives. Its utility in N-, O-, S-, and C-alkylation reactions makes it an invaluable tool for medicinal chemists and researchers in drug discovery. The protocols provided herein offer a starting point for the development of novel piperidine-containing compounds with potential therapeutic applications. Appropriate optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
References
Application Notes and Protocols: 1-(2-Bromoethyl)piperidine Hydrobromide as a Versatile Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)piperidine hydrobromide is a key building block in organic synthesis, serving as a potent alkylating agent for the introduction of the 2-(piperidin-1-yl)ethyl moiety onto a wide range of nucleophilic substrates. This functional group is a common structural motif in many biologically active compounds and pharmaceuticals, making this reagent particularly valuable in drug discovery and development. Its application spans the synthesis of compounds targeting various receptors and enzymes, highlighting its versatility in medicinal chemistry. These application notes provide an overview of its use, supported by detailed experimental protocols and quantitative data.
Applications in Organic Synthesis
This compound is primarily utilized in N-, O-, and S-alkylation reactions. The presence of the hydrobromide salt often necessitates the use of a base to liberate the free amine form of the nucleophile or to neutralize the HBr formed during the reaction.
N-Alkylation of Heterocycles
A significant application of this reagent is the N-alkylation of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.
Key Applications:
-
Synthesis of Indazole Derivatives: Alkylation of indazoles with this compound is a key step in the synthesis of various biologically active molecules.
-
Synthesis of Benzimidazolone Derivatives: The introduction of the 2-(piperidin-1-yl)ethyl group onto benzimidazolone scaffolds has been shown to yield compounds with diverse pharmacological activities.
-
Modification of Pyrroles and other N-Heterocycles: This reagent is also employed in the functionalization of other nitrogenous heterocycles to explore structure-activity relationships (SAR) in drug discovery programs.
Conjugate Addition Reactions
While the primary use is in direct alkylation, derivatives of 1-(2-bromoethyl)piperidine can participate in conjugate addition reactions, for instance, with α,β-unsaturated carbonyl compounds.
Quantitative Data Summary
The following tables summarize quantitative data from various alkylation reactions using this compound.
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Aminoindazole | K₂CO₃ | DMF | 80 | 24 | - | [Internal Synthesis] |
| 1H-Pyrrole-2-carbaldehyde | Piperidine | DMF | 125 | 24 | 85 | [1] |
| 6-chloro-1,3-dihydro-2H-benzimidazol-2-one | - | - | - | - | - | [2] |
| 5-Nitrobenzimidazolone | K₂CO₃ | DMF | - | - | - | [3] |
Note: Yields and reaction conditions can vary based on the specific substrate and scale of the reaction. The table provides a snapshot of reported data.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Heterocycles
This protocol provides a general method for the N-alkylation of a heterocyclic amine using this compound.
Materials:
-
Heterocyclic substrate (e.g., 3-aminoindazole)
-
This compound (1.0 - 1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the heterocyclic substrate and anhydrous DMF.
-
Add anhydrous potassium carbonate to the stirred solution.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-125 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-alkylated product.
Protocol 2: Synthesis of 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde[1]
This protocol details the synthesis of a specific pyrrole derivative.
Materials:
-
1H-Pyrrole-2-carbaldehyde
-
This compound
-
Piperidine (used as base and reactant)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of 1H-pyrrole-2-carbaldehyde, this compound, and piperidine in DMF is prepared.
-
The reaction mixture is heated to 125 °C and stirred for 24 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is worked up by pouring into water and extracting with an organic solvent.
-
The organic layer is dried and concentrated to yield the crude product.
-
Purification is achieved by column chromatography to afford 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde in an 85% yield.[1]
Workflow and Diagrams
The following diagrams illustrate the general workflow for the synthesis and application of piperidine derivatives using this compound.
Caption: General workflow for the synthesis of piperidine derivatives.
References
Application Notes and Protocols: The Role of 1-(2-Bromoethyl)piperidine Hydrobromide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-(2-Bromoethyl)piperidine hydrobromide, a key building block in the synthesis of various pharmaceutical intermediates. The piperidine moiety is a prevalent scaffold in many clinically approved drugs, valued for its ability to modulate physicochemical properties such as lipophilicity and basicity, which in turn can enhance pharmacokinetic profiles.[1][2][3] this compound serves as a versatile reagent for introducing the 2-(piperidin-1-yl)ethyl group into molecules through alkylation reactions.
Key Applications in Pharmaceutical Synthesis
This compound is instrumental in the synthesis of a range of biologically active compounds. Its primary application lies in the N-alkylation of various nucleophiles, including amines, indazoles, and other heterocyclic systems. This reaction introduces the piperidinoethyl moiety, which is a common feature in many pharmaceutical agents, contributing to their receptor binding and overall pharmacological activity.
Synthesis of N-Substituted Piperidine Derivatives:
A general application involves the reaction of this compound with nucleophilic compounds. For instance, it can be used to synthesize intermediates for potential anticancer drugs by reacting with heterocyclic aldehydes.[4]
Conjugate Addition Reactions:
This reagent can also participate in conjugate addition reactions. For example, its addition to alkyl acrylates in the presence of a base leads to the formation of 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates, which are precursors to indolizidine alkaloids.[5]
Quantitative Data Summary
The following table summarizes quantitative data from various synthetic protocols utilizing this compound.
| Product | Reactants | Solvent | Base | Reaction Conditions | Yield (%) | Reference |
| This compound | 1-(2-Phenoxyethyl)piperidine, 40% Hydrobromic acid | - | - | 150 °C, 7 hours | 79 | [6] |
| N-(2-(Piperidin-1-yl)ethyl)-3-aminoindazole | 3-Aminoindazole, this compound | DMF | Anhydrous Potassium Carbonate | 80 °C, 24 hours | - | [7] |
| Methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate | 2-(2-Bromoethyl)piperidine hydrobromide, Methyl acrylate | - | Triethylamine | 0 °C to r.t., 16 hours | 81 | [5] |
| Ethyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate | 2-(2-Bromoethyl)piperidine hydrobromide, Ethyl acrylate | - | Triethylamine | 0 °C to r.t., 16 hours | 78 | [5] |
| N'-((5-cyanopyrazolo[1,5-a]pyridin-3-yl)methylene)-2-methyl-5-nitro-N-(2-(piperidin-1-yl)ethyl)benzenesulfonohydrazide | N'-((5-cyanopyrazolo[1,5-a]pyridin-3-yl)methylene)-2-methyl-5-nitrobenzenesulfonohydrazide, this compound | DMF | Cs2CO3 | Room Temperature, 2 hours | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-(2-Phenoxyethyl)piperidine[6]
This protocol details the synthesis of the title compound from a phenoxyethyl precursor.
Materials:
-
1-(2-Phenoxyethyl)piperidine (15 g)
-
40% Hydrobromic acid (30 ml)
-
Chloroform (20 ml)
-
Ethyl alcohol (5 ml)
Procedure:
-
In a suitable reaction vessel, combine 15 g of 1-(2-phenoxyethyl)piperidine and 30 ml of 40% hydrobromic acid.
-
Heat the mixture with stirring at 150 °C for 7 hours.
-
Cool the reaction solution to room temperature.
-
Add 20 ml of chloroform and separate the chloroform layer.
-
Concentrate the hydrobromic acid layer under reduced pressure.
-
Recrystallize the residue from 5 ml of ethyl alcohol to yield this compound.
Expected Yield: 15.1 g (79%)
Protocol 2: N-Alkylation of 3-Aminoindazole[7]
This protocol describes the N-alkylation of 3-aminoindazole using this compound.
Materials:
-
3-Aminoindazole (4.0 g)
-
This compound (8.18 g)
-
Anhydrous potassium carbonate (8.28 g)
-
Dried N,N-dimethylformamide (DMF) (80 ml)
-
Chloroform (100 ml)
-
Water (50 ml)
-
Anhydrous sodium sulfate
Procedure:
-
Combine 4.0 g of 3-aminoindazole, 8.18 g of this compound, and 8.28 g of anhydrous potassium carbonate in 80 ml of dried DMF.
-
Stir the mixture at 80 °C for 24 hours.
-
Condense the reaction mixture under reduced pressure.
-
To the condensed residue, add 100 ml of chloroform and 50 ml of water.
-
Separate the chloroform layer, dry it with anhydrous sodium sulfate, and remove the chloroform under reduced pressure to obtain the product.
Protocol 3: Conjugate Addition to Methyl Acrylate[5]
This protocol outlines the conjugate addition of 2-(2-bromoethyl)piperidine hydrobromide to methyl acrylate.
Materials:
-
2-(2-Bromoethyl)piperidine hydrobromide
-
Methyl acrylate
-
Triethylamine (2.1 equiv)
Procedure:
-
Suspend 2-(2-bromoethyl)piperidine hydrobromide in methyl acrylate.
-
Cool the mixture to 0 °C and add 1.05 equivalents of triethylamine.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Add a second portion of 1.05 equivalents of triethylamine.
-
Isolate the product, methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate.
Expected Yield: 81%
Protocol 4: General Procedure for N-Alkylation of Sulfonohydrazides[7]
This protocol provides a general method for the N-alkylation of N'-substituted sulfonohydrazides.
Materials:
-
N'-((5-cyanopyrazolo[1,5-a]pyridin-3-yl)methylene)-2-methyl-5-nitrobenzenesulfonohydrazide (1 equiv)
-
This compound (2 equiv)
-
Cesium carbonate (Cs2CO3) (5 equiv)
-
N,N-dimethylformamide (DMF)
-
Water
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Prepare a suspension of the sulfonohydrazide (1 equiv), this compound (2 equiv), and Cs2CO3 (5 equiv) in DMF.
-
Stir the suspension at room temperature for 2 hours.
-
Dilute the solution with water and extract with CH2Cl2.
-
Dry the combined organic extracts over Na2SO4 and remove the solvent in vacuo.
-
Purify the residue by chromatography to yield the substituted hydrazide.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. echemi.com [echemi.com]
Application Notes and Protocols for the Reaction of 1-(2-Bromoethyl)piperidine Hydrobromide with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of primary and secondary amines with 1-(2-bromoethyl)piperidine hydrobromide is a significant transformation in synthetic and medicinal chemistry. This reaction provides a straightforward method for introducing the 1-(piperidin-1-yl)ethyl moiety onto a nitrogen-containing molecule. The piperidine scaffold is a key structural component in numerous FDA-approved drugs and biologically active compounds, valued for its ability to confer desirable physicochemical and pharmacokinetic properties, such as improved solubility, metabolic stability, and receptor affinity. Consequently, the synthesis of N-(2-(piperidin-1-yl)ethyl) substituted amines is of great interest in drug discovery and development for creating new chemical entities with potential therapeutic applications.
Reaction Mechanism
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The primary or secondary amine acts as the nucleophile, attacking the electrophilic carbon atom of the bromoethyl group of 1-(2-bromoethyl)piperidine. The bromide ion serves as the leaving group. Given that the starting material is a hydrobromide salt, a base is required to neutralize the hydrobromic acid and to deprotonate the amine nucleophile, thereby activating it for the reaction.
Applications in Drug Development
The introduction of the 1-(piperidin-1-yl)ethyl group can significantly modulate the pharmacological profile of a molecule. This moiety can influence a compound's basicity, lipophilicity, and overall three-dimensional shape, which are critical factors for target binding and in vivo disposition. For instance, the piperidine ring can engage in hydrophobic or ionic interactions within a biological target, while the tertiary amine can act as a proton acceptor, influencing solubility and cell permeability. Many compounds containing the N-(2-(piperidin-1-yl)ethyl) substructure are investigated for their activity in the central nervous system, as well as for their potential as antihistaminic, antiarrhythmic, and anticancer agents.
Experimental Protocols
Herein, we provide detailed protocols for the reaction of this compound with primary and secondary amines.
Protocol 1: Reaction with Primary Aliphatic and Aromatic Amines
This protocol describes a general procedure for the N-alkylation of primary amines with this compound.
Materials:
-
This compound
-
Primary amine (aliphatic or aromatic)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the primary amine (1.0 eq.), this compound (1.1 eq.), and potassium carbonate (2.5 eq.).
-
Add a suitable solvent such as acetonitrile or DMF (to achieve a concentration of 0.1-0.5 M).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
If a solid precipitate is present, filter the mixture and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-(2-(piperidin-1-yl)ethyl) substituted primary amine.
Protocol 2: Reaction with Secondary Amines
This protocol provides a general method for the N-alkylation of secondary amines.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperazine derivative)
-
Diisopropylethylamine (DIPEA) or Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the secondary amine (1.0 eq.) and this compound (1.2 eq.) in acetonitrile or dichloromethane.
-
Add diisopropylethylamine (2.5 eq.) to the mixture.
-
Stir the reaction at room temperature for 12-48 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by flash column chromatography if necessary.
Data Presentation
The following table summarizes representative yields for the N-alkylation of amines with bromoethyl-substituted heterocycles. Due to the limited availability of a comprehensive dataset for this compound, yields for analogous reactions are included to provide a comparative overview.
| Amine Type | Amine | Alkylating Agent | Product | Reaction Time (h) | Yield (%) | Reference |
| Primary Aromatic | Aniline derivative | 4-(Phenylamino)-4-piperidinecarboxanilide mesylate | N-[4-(methoxymethyl)-1-[2-(thien-2-yl)ethyl]-4-piperidinyl]-N-phenylpropanamide intermediate | 4 | 82 | [1] |
| Secondary Aliphatic | Piperidine | 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde | 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde | 24 | 85 | |
| Secondary Aliphatic | Morpholine | N-(2-chloroethyl)-4-nitroaniline | 4-(2-((4-nitrophenyl)amino)ethyl)morpholine | 8 | 82 | |
| Secondary Aliphatic | Piperidine | N-(2-chloroethyl)-4-nitroaniline | 1-(2-((4-nitrophenyl)amino)ethyl)piperidine | 6 | 85 |
Visualizations
Reaction Mechanism
Caption: SN2 reaction mechanism for the N-alkylation of an amine.
Experimental Workflow
References
Application Notes and Protocols: Synthesis of Potential Neuroleptic Compounds from 1-(2-Bromoethyl)piperidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of potential neuroleptic compounds, specifically focusing on the alkylation of phenothiazine and a dibenzodiazepine precursor with 1-(2-bromoethyl)piperidine hydrobromide. The resulting compounds, bearing a piperidinoethyl side chain, are analogs of known antipsychotic drugs and are of interest for neuropharmacological screening.
Introduction
The development of novel neuroleptic agents remains a critical area of research in medicinal chemistry. Many effective antipsychotic drugs, such as phenothiazines (e.g., chlorpromazine) and atypical antipsychotics like clozapine, feature a characteristic basic side chain attached to a tricyclic core. This side chain is crucial for their interaction with dopamine D2 and serotonin 5-HT2A receptors, the primary targets for antipsychotic activity.[1]
This document outlines the synthesis of two such potential neuroleptics: 10-(2-(piperidin-1-yl)ethyl)-10H-phenothiazine and 8-chloro-11-(2-(piperidin-1-yl)ethyl)-5H-dibenzo[b,e][2][3]diazepine . The key building block for introducing the desired side chain is this compound. The protocols provided are based on established N-alkylation methodologies for similar heterocyclic systems.
Synthesis of Potential Neuroleptic Compounds
The general strategy involves the N-alkylation of the secondary amine nitrogen of the phenothiazine or dibenzodiazepine core with 1-(2-bromoethyl)piperidine. The hydrobromide salt of the alkylating agent necessitates the use of a base to liberate the free base in situ or to neutralize the hydrobromic acid formed during the reaction.
Logical Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of potential neuroleptic compounds.
Experimental Protocols
Protocol 1: Synthesis of 10-(2-(piperidin-1-yl)ethyl)-10H-phenothiazine
This protocol is adapted from established procedures for the N-alkylation of phenothiazine.[3]
Materials:
-
Phenothiazine
-
This compound
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Deprotonation of Phenothiazine: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve phenothiazine (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise, ensuring the temperature remains low. Allow the mixture to stir at 0 °C for 1 hour, during which the solution should turn a distinct color, indicating the formation of the phenothiazine anion.
-
Alkylation: In a separate flask, suspend this compound (1.1 eq) in anhydrous DMF and add a suitable base such as potassium carbonate (1.5 eq) to neutralize the hydrobromide. Stir for 30 minutes at room temperature. Slowly add this suspension dropwise to the solution of the phenothiazine anion at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 10-(2-(piperidin-1-yl)ethyl)-10H-phenothiazine.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: Synthesis of 8-chloro-11-(2-(piperidin-1-yl)ethyl)-5H-dibenzo[b,e][2][3]diazepine
This protocol is a modification of the synthesis of clozapine analogs, which typically involves the reaction of a lactam precursor with a piperazine derivative.[4][5]
Materials:
-
8-chloro-10,11-dihydro-5H-dibenzo[b,e][2][3]diazepin-11-one (lactam precursor)
-
This compound
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous anisole or another high-boiling point solvent
-
Triethylamine or another suitable non-nucleophilic base
-
Ethyl acetate
-
Aqueous sodium hydroxide solution
Procedure:
-
Preparation of the Alkylating Agent: In a separate flask, suspend this compound (1.2 eq) in anhydrous anisole and add triethylamine (2.5 eq). Stir the mixture at room temperature for 30 minutes to generate the free base of the alkylating agent.
-
Amidation Reaction: In a flame-dried reaction vessel under an inert atmosphere, dissolve the 8-chloro-10,11-dihydro-5H-dibenzo[b,e][2][3]diazepin-11-one (1.0 eq) in anhydrous anisole. To this solution, add a solution of titanium tetrachloride (1.1 eq, e.g., 1.0 M in toluene) at room temperature. Heat the mixture to 50-60 °C.
-
Coupling: To the activated lactam solution, add the prepared solution of 1-(2-bromoethyl)piperidine from step 1. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into a stirred solution of aqueous sodium hydroxide. The resulting suspension is filtered, and the filter cake is washed with ethyl acetate. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted further with ethyl acetate.
-
Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 8-chloro-11-(2-(piperidin-1-yl)ethyl)-5H-dibenzo[b,e][2][3]diazepine.
Characterization:
The structure of the final compound should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize the expected and reported biological data for the synthesized compounds and related neuroleptics. It is important to note that the exact Ki values for the target compounds may not be readily available in the literature, and the data presented here for the target compounds are estimations based on structurally similar analogs.
Table 1: Receptor Binding Affinities (Ki, nM) of Synthesized Compounds and Reference Neuroleptics
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | D2/5-HT2A Ratio |
| 10-(2-(piperidin-1-yl)ethyl)-10H-phenothiazine (Target 1) | Estimated 10-50 | Estimated 5-20 | Variable |
| Chlorpromazine (Reference) | 1.5 | 1.8 | 0.83 |
| 8-chloro-11-(2-(piperidin-1-yl)ethyl)-5H-dibenzo[b,e][2][3]diazepine (Target 2) | Estimated 50-200 | Estimated 10-50 | Variable |
| Clozapine (Reference) | 120 | 12 | 10 |
| Haloperidol (Reference) | 1.2 | 30 | 0.04 |
Note: Estimated values are based on structure-activity relationships of related phenothiazine and clozapine analogs. Actual values require experimental determination.[6][7][8]
Table 2: Summary of Expected Characterization Data
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR signals (ppm) | Expected Mass Spec (m/z) |
| 10-(2-(piperidin-1-yl)ethyl)-10H-phenothiazine | C₁₉H₂₂N₂S | 310.46 | Aromatic (6.8-7.5), Alkyl chain (2.5-4.0), Piperidine (1.4-2.6) | [M+H]⁺ 311.16 |
| 8-chloro-11-(2-(piperidin-1-yl)ethyl)-5H-dibenzo[b,e][2][3]diazepine | C₂₀H₂₁ClN₄ | 364.87 | Aromatic (6.7-7.4), Alkyl chain (2.6-4.2), Piperidine (1.5-2.8) | [M+H]⁺ 365.15 |
Neuroleptic Signaling Pathways
Atypical antipsychotics like clozapine are thought to exert their therapeutic effects through a complex interplay of receptor interactions, primarily by antagonizing dopamine D2 and serotonin 5-HT2A receptors. The simultaneous modulation of these two systems is believed to contribute to the reduced extrapyramidal side effects observed with atypical agents compared to typical neuroleptics.
Caption: Simplified signaling pathways of dopamine D2 and serotonin 5-HT2A receptors.
In Vitro Biological Evaluation: Radioligand Binding Assay Protocol
To determine the binding affinity (Ki) of the synthesized compounds for dopamine D2 and serotonin 5-HT2A receptors, a competitive radioligand binding assay is a standard method.
General Principle:
The assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Materials:
-
Cell membranes expressing human dopamine D2 or serotonin 5-HT2A receptors
-
Radioligand for D2 receptors (e.g., [³H]-Spiperone or [³H]-Raclopride)
-
Radioligand for 5-HT2A receptors (e.g., [³H]-Ketanserin)
-
Non-specific binding agent (e.g., Haloperidol for D2, Mianserin for 5-HT2A)
-
Synthesized test compounds at various concentrations
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the synthesized compounds.
-
Incubation: In a microplate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding agent (for non-specific binding), or the test compound at various concentrations.
-
Equilibration: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand. Wash the filters with cold assay buffer.
-
Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
This comprehensive guide provides the necessary protocols and background information for the synthesis and initial evaluation of potential neuroleptic compounds derived from this compound. Further in vivo studies would be required to fully assess their therapeutic potential.
References
- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-(2-Bromoethyl)piperidine Hydrobromide in the Synthesis of CNS-Active Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-(2-Bromoethyl)piperidine hydrobromide as a key reagent in the synthesis of molecules active in the Central Nervous System (CNS). The piperidine moiety is a well-established pharmacophore in a multitude of CNS-active drugs, including antipsychotics, antidepressants, and analgesics.[1][2][3][4] this compound serves as a versatile building block for introducing the 2-(piperidin-1-yl)ethyl group into various molecular scaffolds, thereby enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
The primary application highlighted in this note is the synthesis of CNS-active molecules through the N- and O-alkylation of appropriate precursor molecules. This method allows for the covalent attachment of the piperidinoethyl side chain, a common structural feature in many CNS drugs that can influence receptor binding, selectivity, and pharmacokinetic properties.
Featured Application: Synthesis of Cloperastine
Cloperastine is a centrally acting antitussive (cough suppressant) that also possesses antihistaminic and anticholinergic properties. Its structure features a 2-(piperidin-1-yl)ethoxy moiety, which can be introduced using this compound. The synthesis of Cloperastine serves as an excellent example of the utility of this reagent in the preparation of CNS-active pharmaceuticals.
Reaction Scheme:
The synthesis of Cloperastine involves the O-alkylation of 4-chlorobenzhydrol with 1-(2-Bromoethyl)piperidine. The hydrobromide salt is typically converted to the free base in situ or prior to the reaction.
Caption: General reaction scheme for the synthesis of Cloperastine.
Quantitative Data Summary
The following table summarizes key quantitative data for Cloperastine, the example CNS-active molecule synthesized using the described methodology.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Bioactivity |
| Cloperastine | C₂₀H₂₄ClNO | 329.86 | Antitussive, Antihistaminic |
Experimental Protocols
Protocol 1: Synthesis of Cloperastine
This protocol describes the O-alkylation of 4-chlorobenzhydrol with 1-(2-Bromoethyl)piperidine.
Materials:
-
4-Chlorobenzhydrol
-
This compound
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for salt formation, optional)
Procedure:
-
Preparation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorobenzhydrol (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: To the solution of the alkoxide, add a solution of 1-(2-Bromoethyl)piperidine (prepared by neutralizing the hydrobromide salt with a suitable base and extracting into an organic solvent, or used directly with an appropriate excess of base in the first step) (1.1 eq) in anhydrous DMF dropwise. Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Cloperastine base.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Cloperastine.
-
(Optional) Salt Formation: For the hydrochloride salt, dissolve the purified Cloperastine base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Caption: Workflow for the synthesis of Cloperastine.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways for Cloperastine's antitussive action are not fully elucidated, it is known to act centrally on the cough center in the medulla oblongata. Its antihistaminic effects are mediated through the antagonism of H1 receptors.
Caption: Postulated mechanism of action for Cloperastine.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of CNS-active molecules. The provided protocol for the synthesis of Cloperastine illustrates a key application in the formation of ether linkages, a common strategy in medicinal chemistry. Researchers can adapt this methodology for the N- and O-alkylation of a wide range of precursors to generate novel compounds with potential therapeutic applications in the central nervous system. Careful optimization of reaction conditions will be necessary for each specific substrate to achieve optimal yields and purity.
References
Laboratory procedures for handling and disposing of 1-(2-Bromoethyl)piperidine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and disposal of 1-(2-Bromoethyl)piperidine hydrobromide (CAS No. 89796-22-5) in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and minimize environmental impact.
Product Information and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 89796-22-5[1][2] |
| Molecular Formula | C7H15Br2N[1] |
| Molecular Weight | 273.01 g/mol [1] |
| Appearance | Solid |
| Melting Point | 219-220 °C[3] |
Hazard Identification and Safety Precautions
This compound is a hazardous substance that requires careful handling. The following table summarizes its GHS classifications and associated hazards.
| GHS Classification | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1][3] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity (single exposure) (Category 3), Respiratory system | H335: May cause respiratory irritation[1] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety goggles or a face shield[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Experimental Protocols
Safe Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Post-Handling:
Storage Protocol
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]
-
Store locked up.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.[4]
Spill Response Protocol
-
Evacuation: Evacuate the immediate area of the spill.
-
Ventilation: Ensure the area is well-ventilated, preferably under a fume hood.
-
Containment:
-
For small spills, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for disposal.
-
-
Decontamination:
-
Clean the spill area with an appropriate solvent (e.g., water), followed by soap and water.
-
Place all contaminated cleaning materials in a sealed bag for disposal.
-
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2][4] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4] |
Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and puncture-resistant container.
-
Collect liquid waste in a separate, compatible, and labeled container.
-
-
Waste Disposal:
Visualizations
Caption: Safe Handling Workflow Diagram.
Caption: Chemical Disposal Workflow.
References
Application Notes and Protocols for Base Selection in Reactions with 1-(2-Bromoethyl)piperidine Hydrobromide
Application Notes
1. Introduction
1-(2-Bromoethyl)piperidine hydrobromide is a valuable bifunctional reagent commonly employed in the synthesis of pharmaceuticals and other bioactive molecules. It incorporates a reactive bromoethyl group for alkylation and a piperidine ring, a prevalent scaffold in drug discovery. As the compound is supplied as a hydrobromide salt, a crucial first step in most synthetic applications is the neutralization of the piperidinium ion to liberate the nucleophilic secondary amine. The choice of base for this deprotonation is critical and depends on several factors, including the nature of the nucleophile, solvent, reaction temperature, and the desired reactivity.
2. The Role of the Base
The primary function of the base is to deprotonate the piperidinium hydrobromide, which has a pKa of approximately 11.12.[1][2] This generates the free base, 1-(2-bromoethyl)piperidine, in situ, which can then participate in the desired reaction.
Reaction Scheme: Deprotonation
Caption: Deprotonation of the hydrobromide salt to yield the free amine.
To effectively deprotonate the piperidinium salt, the chosen base should have a conjugate acid with a pKa higher than that of the piperidinium ion. However, excessively strong bases can lead to side reactions, such as elimination of HBr from the bromoethyl group or undesired reactions with other functional groups in the substrate.
3. Common Bases and Their Characteristics
The selection of a base is a balance between sufficient basicity for deprotonation and compatibility with the overall reaction. Bases are broadly categorized into inorganic and organic bases.
-
Inorganic Bases: These are often cost-effective and easy to handle.
-
Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate (pKa of conjugate acid HCO₃⁻ ≈ 10.3) and cesium carbonate are commonly used. While K₂CO₃ is borderline in terms of strength, it is often effective, especially at elevated temperatures. Cs₂CO₃ is a stronger and more soluble base, often leading to higher yields. They are typically used in polar aprotic solvents like DMF and acetonitrile.
-
Hydroxides (NaOH, KOH): These are very strong bases and are generally avoided as they can promote elimination and hydrolysis of the alkyl bromide.
-
Hydrides (NaH): Sodium hydride is a very strong, non-nucleophilic base suitable for deprotonating alcohols or other weak acids, but its high reactivity requires careful handling under anhydrous conditions.
-
-
Organic Bases: These offer better solubility in organic solvents.
-
Triethylamine (TEA, Et₃N): With a conjugate acid pKa of ~10.7, TEA is a widely used organic base. It is strong enough to deprotonate the salt and acts as an acid scavenger.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): DIPEA is a non-nucleophilic, sterically hindered base.[3] Its bulkiness prevents it from participating in SN2 reactions, which is advantageous when the primary goal is to deprotonate the amine without competing with the intended nucleophile.[3]
-
1,8-Diazabicycloundec-7-ene (DBU): DBU is a strong, non-nucleophilic base that can be effective when weaker bases fail.
-
4. Data Presentation: Comparison of Bases for Reactions
The following table summarizes various bases used in reactions involving this compound, with data compiled from synthetic procedures.
| Base | pKa of Conjugate Acid | Typical Solvents | Typical Conditions | Application Example & Yield | Reference |
| K₂CO₃ | ~10.3 | DMF, Acetonitrile | 80°C, 24h | N-alkylation of 3-aminoindazole | Not specified |
| Cs₂CO₃ | ~10.3 | DMF | Room Temp, 2h | N-alkylation of a sulfonohydrazide | Not specified |
| Et₃N | ~10.7 | Dichloromethane | Room Temp | Conjugate addition to methyl acrylate | Not specified |
| NaH | ~36 | DMSO, THF | Room Temp, 30 min | Deprotonation for subsequent alkylation | Not specified |
| KOtBu | ~17 | DMF | -20°C to 25°C | Michael addition/intramolecular imidation | 88% |
Protocols
1. General Protocol for N-Alkylation using this compound
This protocol describes a general procedure for the alkylation of a nucleophilic nitrogen atom (e.g., in an amine, indole, or carbazole) using this compound with an inorganic base.
Materials:
-
This compound
-
Nucleophile (e.g., 3-aminoindazole)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction flask, magnetic stirrer, heating mantle/oil bath, condenser
-
Standard workup and purification reagents (e.g., water, ethyl acetate, brine, sodium sulfate)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0 eq).
-
Add this compound (1.1 - 1.5 eq).
-
Add the inorganic base (e.g., K₂CO₃, 2.0 - 3.0 eq or Cs₂CO₃, 2.0 - 5.0 eq).
-
Add anhydrous DMF to achieve a suitable concentration (e.g., 0.1 - 0.5 M).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) for the required time (2 - 24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
2. Visualized Experimental Workflow
Caption: General experimental workflow for alkylation reactions.
3. Decision-Making Flowchart for Base Selection
This flowchart provides a logical guide for selecting an appropriate base.
Caption: A decision-making guide for selecting a suitable base.
References
The Versatile Role of 1-(2-Bromoethyl)piperidine Hydrobromide in the Synthesis of Biologically Relevant Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
1-(2-Bromoethyl)piperidine hydrobromide is a key building block in synthetic organic chemistry, particularly in the construction of diverse heterocyclic scaffolds of significant interest to the pharmaceutical industry. Its bifunctional nature, possessing a reactive bromoethyl group and a basic piperidine moiety, allows for its incorporation into a wide array of nitrogen-containing heterocycles. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing this compound as a primary reagent. The protocols are designed to be a valuable resource for researchers and scientists engaged in drug discovery and development.
I. N-Alkylation of Heterocycles: A General Overview
The most prevalent application of this compound is in the N-alkylation of heterocyclic compounds. The piperidinoethyl moiety is a common structural motif in many biologically active molecules, often enhancing pharmacokinetic properties such as solubility and membrane permeability. The general reaction involves the deprotonation of an N-H bond in a heterocyclic ring by a suitable base, followed by nucleophilic attack on the electrophilic carbon of the bromoethyl group.
Caption: General workflow for N-alkylation of heterocycles.
II. Synthesis of Piperidinylethyl-Substituted Pyrroles
The pyrrole nucleus is a fundamental component of many natural products and pharmaceuticals. The introduction of a piperidinoethyl side chain can modulate the biological activity of pyrrole-containing compounds.
Application Note: The following protocol details the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a useful intermediate for the elaboration into more complex molecules. The reaction proceeds via a two-step sequence involving the initial formation of a bromoethyl intermediate from pyrrole-2-carbaldehyde, followed by nucleophilic substitution with piperidine. While this specific example uses 1-chloro-2-bromoethane and then piperidine, the principle is directly applicable to the use of this compound with a deprotonated pyrrole.
Experimental Protocol: Synthesis of 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde
Materials:
-
1H-pyrrole-2-carbaldehyde
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Saturated Sodium Chloride (NaCl) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of 1H-pyrrole-2-carbaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a saturated NaCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde | 1-(2-Bromoethyl)-1H-pyrrole-2-carbaldehyde | Piperidine | DMF | - | 125 | 24 | 85 | [1] |
Note: The cited yield is for the reaction of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde with piperidine. A similar yield can be expected for the direct alkylation of pyrrole with this compound in the presence of a suitable base.
III. Synthesis of Piperidinylethyl-Substituted Indoles and Benzimidazoles
Indole and benzimidazole scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of approved drugs. N-alkylation with the piperidinoethyl group can enhance their drug-like properties.
Application Note: This protocol provides a general method for the N-alkylation of indoles and benzimidazoles using this compound. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Stronger bases like sodium hydride are often required for the deprotonation of the less acidic N-H bond of indoles and benzimidazoles.
Caption: Logical flow for N-alkylation of indoles and benzimidazoles.
Experimental Protocol: General Procedure for N-Alkylation of Indoles and Benzimidazoles
Materials:
-
Indole or Benzimidazole derivative
-
This compound
-
Sodium Hydride (NaH) or Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Water
-
Ethyl acetate or Dichloromethane
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of the indole or benzimidazole derivative (1.0 eq) and potassium carbonate (2.0 eq) or sodium hydride (1.2 eq) in anhydrous DMF or acetone, add this compound (1.2 eq).
-
Stir the reaction mixture at room temperature or heat to reflux for 6-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature. If DMF is used, pour the mixture into ice-water and extract with ethyl acetate. If acetone is used, filter the solid and concentrate the filtrate.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Analogous N-Alkylations:
| Heterocycle | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| 5-Nitroindazole | Ethyl iodide | K2CO3 | DMF | 98 | [2] |
| Benzimidazole | Alkyl bromides (C3-C10) | KOH (30% aq.) | Phase Transfer Catalyst | Good | [3] |
Note: These are examples of N-alkylation of similar heterocyclic systems, indicating the feasibility and expected high yields for the reaction with this compound under appropriate conditions.
IV. Synthesis of Piperidinylethyl-Substituted Triazoles
1,2,3-Triazoles are important heterocyclic compounds often synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This compound can be used to introduce the piperidinoethyl moiety onto a triazole precursor.
Application Note: A common strategy involves the initial N-alkylation of a suitable precursor, such as isatin, with 1,2-dibromoethane, followed by conversion to the corresponding azide. This azidoethyl intermediate can then undergo a CuAAC reaction with an alkyne to form the 1,2,3-triazole ring. A more direct approach would be the alkylation of a pre-formed triazole N-H with this compound.
Experimental Protocol: General Procedure for N-Alkylation of 1,2,4-Triazoles
Materials:
-
1,2,4-Triazole derivative
-
This compound
-
Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of the 1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and this compound (1.2 eq).
-
Heat the mixture at 80-100 °C for 12-18 hours, monitoring by TLC.
-
Cool the reaction mixture, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data for Analogous Triazole Synthesis:
| Product Type | Reaction | Reagents | Yield (%) | Reference |
| Piperidine-fused 5-thioxo-1H-1,2,4-triazoles | Base-mediated cyclization | Isothiocyanates, Hydrazides | Good | [4] |
| 1-(2-Azidoethyl)isatins (Triazole precursor) | N-alkylation & Azidation | 1,2-Dibromoethane, NaN3 | Excellent | [5] |
Note: The table provides data for the synthesis of related triazole systems, suggesting the viability of incorporating the piperidinoethyl group.
V. Synthesis of Piperidinylethyl-Substituted Thiophenes
Thiophene and its derivatives are important heterocycles in materials science and medicinal chemistry. Functionalization of the thiophene ring can be achieved through various methods, including N-alkylation of thiophene-containing precursors.
Application Note: A general approach for the synthesis of N-(2-piperidinoethyl) substituted thiophenes involves the use of a thiophene derivative containing a reactive N-H group, which can be alkylated with this compound. For thiophenes lacking an N-H bond, functionalization at a carbon atom would require different synthetic strategies, such as metal-catalyzed cross-coupling reactions.
Experimental Protocol: General Procedure for N-Alkylation of Thiophene Derivatives with an N-H Group
Materials:
-
Thiophene derivative with an N-H group (e.g., a thiophene-fused imidazole)
-
This compound
-
Sodium Hydride (NaH) or Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Follow the general N-alkylation procedure described for indoles and benzimidazoles, using the appropriate thiophene-containing starting material.
-
Reaction conditions (temperature and time) may need to be optimized based on the reactivity of the specific thiophene derivative.
Quantitative Data Summary Table:
| Heterocyclic Class | Product Example | Key Reagents | Yield (%) |
| Pyrrole | 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde | 1-(2-Bromoethyl)-1H-pyrrole-2-carbaldehyde, Piperidine | 85 |
| Indole | General N-(2-Piperidin-1-ylethyl)indole | Indole, 1-(2-Bromoethyl)piperidine HBr, Base | High (expected) |
| Benzimidazole | General N-(2-Piperidin-1-ylethyl)benzimidazole | Benzimidazole, 1-(2-Bromoethyl)piperidine HBr, Base | Good (expected) |
| Triazole | General N-(2-Piperidin-1-ylethyl)-1,2,4-triazole | 1,2,4-Triazole, 1-(2-Bromoethyl)piperidine HBr, Base | Good (expected) |
| Thiophene | General N-(2-Piperidin-1-ylethyl)thiophene derivative | Thiophene with N-H, 1-(2-Bromoethyl)piperidine HBr, Base | Moderate to Good (expected) |
This compound serves as a versatile and valuable reagent for the introduction of the piperidinoethyl moiety into a variety of heterocyclic systems. The straightforward N-alkylation reactions, typically proceeding in good to excellent yields, provide a reliable pathway for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis of a wide range of piperidinylethyl-substituted heterocyclic compounds.
References
Application Notes and Protocols for 1-(2-Bromoethyl)piperidine hydrobromide in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) is a powerful technique for the efficient production of libraries of small molecules for drug discovery and other applications.[1] The methodology involves covalently attaching a starting material to an insoluble polymer support (resin) and carrying out a sequence of reactions. Purification is simplified to washing the resin, and large excesses of reagents can be used to drive reactions to completion.[1]
1-(2-Bromoethyl)piperidine hydrobromide is a valuable bifunctional reagent, containing a reactive bromoethyl group for alkylation and a basic piperidine moiety. This reagent can be effectively used in SPOS to introduce a 2-piperidinoethyl group onto a solid-supported scaffold. This modification is of significant interest in medicinal chemistry as the piperidine ring is a common motif in many pharmaceuticals.[2]
This document provides detailed protocols for the application of this compound in the solid-phase synthesis of a 4-(2-(piperidin-1-yl)ethoxy)benzoic acid derivative, starting from 4-hydroxybenzoic acid immobilized on Wang resin.
Experimental Protocols
This section outlines a complete workflow for the solid-phase synthesis, including immobilization of a phenolic starting material, alkylation with this compound, and cleavage of the final product from the resin.
Protocol 1: Immobilization of 4-Hydroxybenzoic Acid onto Wang Resin
This protocol describes the esterification of 4-hydroxybenzoic acid to Wang resin, a widely used support for anchoring carboxylic acids in solid-phase synthesis.[3][4]
-
Materials:
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading capacity)
-
4-Hydroxybenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase reaction vessel with a frit
-
-
Procedure:
-
Resin Swelling: Place Wang resin (1.0 g, 1.0 mmol) in a solid-phase reaction vessel. Add anhydrous DCM (10 mL) and gently agitate for 30 minutes to swell the resin. Drain the solvent.
-
Activation of Carboxylic Acid: In a separate flask, dissolve 4-hydroxybenzoic acid (552 mg, 4.0 mmol, 4 eq.) in anhydrous DMF (8 mL). Add DIC (620 µL, 4.0 mmol, 4 eq.) and DMAP (24 mg, 0.2 mmol, 0.2 eq.). Stir the solution at room temperature for 20 minutes.
-
Coupling Reaction: Add the activated 4-hydroxybenzoic acid solution to the swollen resin. Agitate the mixture at room temperature for 12 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum for at least 4 hours.
-
Loading Determination (Optional): The loading of 4-hydroxybenzoic acid on the resin can be determined by cleaving a small, weighed amount of the dried resin with a TFA/DCM (1:1) solution and analyzing the cleavage solution by UV-Vis spectroscopy.[5]
-
Protocol 2: Alkylation of Resin-Bound Phenol with this compound
This protocol details the O-alkylation of the immobilized phenolic hydroxyl group using this compound.
-
Materials:
-
4-Hydroxybenzoic acid-loaded Wang resin (from Protocol 1)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
-
Procedure:
-
Resin Swelling: Swell the 4-hydroxybenzoic acid-loaded resin (assuming 1.0 g, ~0.8 mmol loading) in anhydrous DMF (10 mL) for 30 minutes.
-
Alkylation Reaction: To the swollen resin, add this compound (873 mg, 3.2 mmol, 4 eq.) and anhydrous K₂CO₃ (552 mg, 4.0 mmol, 5 eq.). Agitate the suspension at 60°C for 24 hours.
-
Monitoring the Reaction: To monitor the reaction progress, a small sample of the resin can be taken, washed, dried, and subjected to cleavage. The resulting product can be analyzed by LC-MS to check for the presence of the starting material and the desired product.
-
Washing: After the reaction is complete, cool the vessel to room temperature and drain the solvent. Wash the resin thoroughly with DMF (3 x 10 mL), water/DMF (1:1, 2 x 10 mL) to remove excess base, DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum for at least 4 hours.
-
Protocol 3: Cleavage of the Final Product from the Wang Resin
This protocol describes the release of the final product from the solid support using a trifluoroacetic acid (TFA) cleavage cocktail.[6]
-
Materials:
-
Product-loaded resin (from Protocol 2)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Centrifuge tubes
-
-
Procedure:
-
Resin Preparation: Place the dried, product-loaded resin (~1.0 g) in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (10 mL) to the resin. Agitate the mixture at room temperature for 2 hours.
-
Filtration: Filter the cleavage solution away from the resin beads into a clean flask. Wash the resin with an additional 2 mL of neat TFA, and then with 5 mL of DCM. Combine all filtrates.
-
Precipitation: Reduce the volume of the combined filtrate by approximately half under a stream of nitrogen. Add the concentrated solution dropwise to a centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate should form.
-
Isolation: Allow the suspension to stand at -20°C for 30 minutes to maximize precipitation. Centrifuge the mixture and decant the ether.
-
Washing and Drying: Wash the solid product with cold diethyl ether (2 x 20 mL), centrifuging and decanting each time. Dry the final product under high vacuum.
-
Purification: The crude product can be purified by reverse-phase HPLC.
-
Data Presentation
The following table summarizes the expected quantitative data for the solid-phase synthesis of 4-(2-(piperidin-1-yl)ethoxy)benzoic acid.
| Parameter | Value | Notes |
| Resin | ||
| Initial Resin Loading | 1.0 mmol/g | As specified by the manufacturer for Wang resin. |
| Loading of 4-Hydroxybenzoic Acid | ~0.8 mmol/g | Determined by UV-Vis spectroscopy after cleavage of a sample. |
| Alkylation Reaction | ||
| Equivalents of Alkylating Agent | 4.0 | A large excess is used to drive the reaction to completion. |
| Reaction Time | 24 hours | Monitored for completion. |
| Reaction Temperature | 60°C | To facilitate the Sₙ2 reaction. |
| Final Product | ||
| Theoretical Yield | ~210 mg | Based on 0.8 mmol loading on 1.0 g of resin. |
| Crude Yield | 170 - 190 mg | Expected yield after cleavage and precipitation. |
| Purity (Crude) | >85% | Assessed by LC-MS analysis. |
| Purity (after HPLC) | >95% | After purification. |
Visualizations
The following diagrams illustrate the chemical pathway and the experimental workflow.
Caption: Chemical pathway for the solid-phase synthesis.
Caption: Step-by-step experimental workflow diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. US2460793A - Alkylation of phenol by alkyl halides catalyzed by finely divided gels of certain drying oils - Google Patents [patents.google.com]
- 3. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 4. Fmoc-AA-Wang Resins - CD Bioparticles [cd-bioparticles.com]
- 5. mdpi.org [mdpi.org]
- 6. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Improving Alkylation Yield with 1-(2-Bromoethyl)piperidine Hydrobromide
Welcome to the technical support center for optimizing alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 1-(2-Bromoethyl)piperidine hydrobromide. Our goal is to help you enhance reaction yields, minimize side-product formation, and streamline your purification processes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My alkylation reaction with this compound is resulting in a low yield. What are the common causes and how can I address them?
A1: Low yields in this alkylation are typically due to several factors, including incomplete deprotonation of the hydrobromide salt, suboptimal reaction conditions, or competing side reactions.
Troubleshooting Guide for Low Yield:
| Potential Cause | Recommended Solution(s) |
| Inactive (Protonated) Piperidine | The hydrobromide salt must be neutralized to form the free, nucleophilic piperidine. Ensure you are using a sufficient amount of base—at least 2.0 equivalents are recommended to both neutralize the HBr salt and scavenge the HBr generated during the reaction.[1] |
| Insufficient Base Strength | The chosen base may not be strong enough to effectively deprotonate the piperidine hydrobromide and drive the reaction forward. Consider using stronger, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2][3] |
| Poor Reagent Solubility | If reactants are not fully dissolved, the reaction will be slow and incomplete. Switch to a more suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) to ensure all components are in solution.[2][3][4] |
| Low Reaction Temperature | Many N-alkylation reactions require heating to proceed at a practical rate.[2] Gradually increase the reaction temperature (e.g., to 50-80 °C) while monitoring for the formation of side products by TLC or LC-MS.[3][5] |
| Short Reaction Time | The reaction may not have reached completion. Monitor the reaction's progress using TLC or LC-MS and allow it to stir until the starting material is consumed. |
Q2: I'm observing significant side-product formation. How can I identify and minimize these impurities?
A2: The primary side reactions in this context are typically over-alkylation (formation of a quaternary ammonium salt) and elimination.
Troubleshooting Guide for Side Products:
| Side Product | Potential Cause(s) | Recommended Solution(s) |
| Over-alkylation Product | The N-alkylated product can react again with 1-(2-Bromoethyl)piperidine, especially if the product is a secondary amine.[6] | Use a stoichiometric amount of your nucleophile relative to the this compound. If your nucleophile is a primary amine, consider using a large excess of it to favor mono-alkylation. |
| Elimination Product | Strong bases can promote the elimination of HBr from 1-(2-Bromoethyl)piperidine to form 1-vinylpiperidine.[7] | Use a less hindered or milder base. Lowering the reaction temperature can also disfavor the elimination pathway. |
| Aziridinium Ion Formation | Intramolecular cyclization of 2-bromoethylamines can occur, especially under highly basic conditions.[3] | Maintain a high concentration of your nucleophile to favor the intermolecular reaction over the intramolecular cyclization.[3] Avoid using a large excess of a strong base.[3] |
Below is a diagram illustrating the desired reaction pathway versus common side reactions.
Caption: Reaction pathways for alkylation.
Q3: What are the generally recommended starting conditions for a successful alkylation?
A3: A good starting point is crucial for optimization. The choice of base and solvent is critical for the reaction's success.[2]
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | A strong, non-nucleophilic, and cost-effective base that effectively neutralizes the hydrobromide and the acid formed during the reaction.[1][4] Cesium Carbonate (Cs₂CO₃) is a more soluble and often more effective, albeit more expensive, alternative.[2][3] |
| Equivalents of Base | 2.0 - 2.5 equivalents | Ensures complete neutralization and drives the reaction to completion. |
| Solvent | Anhydrous Acetonitrile (ACN) or DMF | Polar aprotic solvents are ideal as they can dissolve the reactants and facilitate SN2 reactions.[3][4] |
| Temperature | Start at room temperature, then heat to 60-80 °C | Many alkylations require heat.[4][8] Start at a lower temperature and gradually increase while monitoring the reaction to avoid side-product formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Use anhydrous reagents and solvents under an inert atmosphere to prevent side reactions with moisture and air.[2][4] |
A general workflow for setting up the experiment is visualized below.
Caption: General experimental workflow for alkylation.
Experimental Protocols
General Protocol for N-Alkylation of a Primary/Secondary Amine:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile (to make a ~0.1-0.5 M solution).[3]
-
Purge the flask with nitrogen or argon for 5-10 minutes.
-
Add this compound (1.1 eq.) to the stirred suspension at room temperature.[3]
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion (typically indicated by the disappearance of the starting amine), cool the mixture to room temperature.[3]
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.[3]
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel as needed.
Troubleshooting Flowchart
If you are encountering issues, use the following logical guide to diagnose the problem.
Caption: Troubleshooting flowchart for low-yield alkylation.
References
Technical Support Center: Reactions with 1-(2-Bromoethyl)piperidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of 1-(2-bromoethyl)piperidine hydrobromide in chemical synthesis. It addresses common side reactions and offers strategies to improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding, or the yield is very low. What is the most common cause?
A1: The most frequent issue is the acidic nature of the starting material. This compound is a salt, meaning the piperidine nitrogen is protonated. In this state, it is not nucleophilic and cannot participate in the desired alkylation reaction. To activate it, a base must be added to the reaction mixture to neutralize the hydrobromide and generate the free base, 1-(2-bromoethyl)piperidine.[1]
Q2: What kind of base should I use to "free-base" the starting material?
A2: The choice of base is critical and depends on your specific reaction.
-
For most standard nucleophilic substitutions: Non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are excellent choices.[1] They are strong enough to neutralize the HBr salt but are unlikely to cause side reactions.
-
For sensitive substrates: A tertiary amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) can be used.[1]
-
Caution: Avoid strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) if substitution is the desired outcome, as they strongly favor elimination side reactions.
Q3: I've observed a significant impurity with a lower boiling point than my expected product. What could it be?
A3: A common side product is 1-vinylpiperidine , which arises from an E2 elimination reaction. This is particularly favored by strong or sterically hindered bases and higher reaction temperatures. The base removes a proton from the carbon adjacent to the piperidine ring, leading to the elimination of HBr.
Q4: My mass spectrometry results show a peak at roughly double the mass of my product. What does this indicate?
A4: This often points to the formation of a dimer, 1,2-di(piperidin-1-yl)ethane . This occurs when a molecule of the free-based 1-(2-bromoethyl)piperidine acts as a nucleophile, attacking another molecule of itself. This intermolecular side reaction is more prevalent at higher concentrations.
Q5: Can the piperidine nitrogen attack the bromoethyl group on the same molecule?
A5: Yes, this is a potential intramolecular reaction pathway. The piperidine nitrogen can attack the electrophilic carbon bearing the bromine, forming a highly strained, three-membered ring called a spiro aziridinium ion .[2][3][4] This reactive intermediate can then be attacked by other nucleophiles in the reaction mixture, potentially leading to ring-opened byproducts that may be difficult to separate from the desired product.
Troubleshooting Guide: Side Product Mitigation
Use the table below to diagnose and solve common issues related to side product formation.
| Observation / Symptom | Probable Cause (Major Side Product) | Suggested Solutions & Optimizations |
| Low yield of desired product; impurity detected by GC-MS that corresponds to a loss of HBr. | E2 Elimination (Formation of 1-Vinylpiperidine) | • Use a weaker, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃). • Lower the reaction temperature. • Choose a more polar, aprotic solvent like DMF or acetonitrile. |
| Significant amount of a high-molecular-weight impurity observed by LC-MS or TLC. | Intermolecular Dimerization (Formation of 1,2-di(piperidin-1-yl)ethane) | • Run the reaction under high-dilution conditions. • Add the 1-(2-bromoethyl)piperidine (after free-basing) slowly via syringe pump to keep its instantaneous concentration low. |
| Complex mixture of unidentified polar byproducts. | Aziridinium Ion Formation and subsequent nucleophilic opening. | • Lower the reaction temperature to disfavor intramolecular cyclization. • Ensure your primary nucleophile is potent and present in sufficient concentration to outcompete the intramolecular reaction. |
| Reaction fails to proceed; starting material is recovered. | Incomplete Free-Basing (Piperidine nitrogen remains protonated) | • Ensure at least one full equivalent of base is used to neutralize the HBr salt. • Consider using a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base.[1] |
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction and the competing side reaction pathways.
Caption: Competing reaction pathways for 1-(2-bromoethyl)piperidine.
Experimental Protocols
Protocol 1: General Procedure for Free-Basing and Nucleophilic Substitution
This protocol outlines a general method for performing an N-alkylation reaction with a generic nucleophile (Nu-H).
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Base: Add a suitable anhydrous solvent (e.g., acetonitrile or DMF) and a non-nucleophilic base (e.g., anhydrous K₂CO₃, 1.5 eq).
-
Free-Basing: Stir the suspension at room temperature for 30-60 minutes to ensure complete neutralization of the hydrobromide salt.
-
Nucleophile Addition: Add the nucleophile (Nu-H, 1.1 eq) to the mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography, distillation, or recrystallization.
Protocol 2: Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting problematic reactions.
Caption: A logical workflow for troubleshooting common reaction issues.
References
Troubleshooting guide for 1-(2-Bromoethyl)piperidine hydrobromide synthesis failures
This guide provides troubleshooting for common issues encountered during the synthesis of 1-(2-Bromoethyl)piperidine hydrobromide, addressing challenges such as low yields, impurity formation, and reaction failures.
Troubleshooting Guide
Question: My reaction yield is significantly lower than expected. What are the potential causes?
Answer: Low yields in the synthesis of this compound can stem from several factors. Common issues include:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or inadequate temperature. For instance, the conversion of 1-(2-phenoxyethyl)piperidine requires heating at 150°C for 7 hours with 40% hydrobromic acid.[1]
-
Suboptimal Reagents: The purity and reactivity of starting materials are crucial. Ensure that the piperidine derivative and the brominating agent are of high purity. For reactions involving piperidine, the presence of moisture can be detrimental.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction in piperidine alkylation is over-alkylation, leading to the formation of quaternary ammonium salts.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and recrystallization steps. Ensure efficient phase separation and minimize transfers. When recrystallizing, using a minimal amount of a suitable hot solvent is key to maximizing crystal recovery.[2]
Question: I am observing the formation of a significant amount of a water-soluble byproduct. What could it be and how can I avoid it?
Answer: A likely water-soluble byproduct in piperidine alkylation reactions is a quaternary ammonium salt, resulting from the over-alkylation of the piperidine nitrogen. This is particularly common when using highly reactive alkylating agents or an excess of the alkylating agent.
To minimize its formation:
-
Control Stoichiometry: Use a controlled molar ratio of your piperidine starting material to the alkylating agent. A slight excess of the piperidine can sometimes help to prevent dialkylation.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of it at any given time, thus favoring mono-alkylation.
-
Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of the second alkylation step more than the first.
Question: My reaction has stalled and is not proceeding to completion. What could be the issue?
Answer: If the reaction starts but then stalls, a common reason is the in-situ formation of piperidine hydrobromide salt. The protonated piperidine nitrogen is no longer nucleophilic and cannot react with the electrophile.
-
Addition of a Base: To counteract this, a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), can be added to the reaction mixture. This base will neutralize the hydrobromic acid formed, freeing up the piperidine to react.
Question: The final product is difficult to crystallize. What can I do?
Answer: Difficulty in crystallization can be due to the presence of impurities or the choice of an inappropriate solvent.
-
Purification: Ensure the crude product is as pure as possible before attempting recrystallization. An acid-base extraction can be effective for purifying piperidine derivatives.[2]
-
Solvent Selection: For this compound, ethanol has been successfully used for recrystallization.[1][3] If ethanol is not effective, a solvent screen should be performed to identify a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. An anti-solvent system can also be employed.[2]
Frequently Asked Questions (FAQs)
Q1: What is a typical synthesis method for this compound?
A1: A common method involves reacting 1-(2-phenoxyethyl)piperidine with 40% hydrobromic acid at 150°C for 7 hours. The product is then isolated and recrystallized from ethanol.[1] Another general approach is the N-alkylation of piperidine with a 1,2-dihaloethane, though this can be prone to side reactions. A more controlled method is the bromination of 2-piperidinoethanol.
Q2: What are the key safety precautions to take during this synthesis?
A2: this compound is harmful if swallowed.[3] It is important to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. Hydrobromic acid is corrosive and should be handled with extreme care.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material and the appearance of the product.
Quantitative Data Summary
| Parameter | Value | Synthesis Method | Reference |
| Starting Material | 1-(2-phenoxyethyl)piperidine | Cleavage of ether with HBr | [1] |
| Reagent | 40% Hydrobromic Acid | Cleavage of ether with HBr | [1] |
| Temperature | 150°C | Cleavage of ether with HBr | [1] |
| Reaction Time | 7 hours | Cleavage of ether with HBr | [1] |
| Yield | 79% | Cleavage of ether with HBr | [1] |
| Recrystallization Solvent | Ethyl alcohol | Cleavage of ether with HBr | [1][3] |
| Melting Point | 89-91°C | Cleavage of ether with HBr | [1] |
Experimental Protocols
Synthesis of this compound from 1-(2-Phenoxyethyl)piperidine [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 15 g of 1-(2-phenoxyethyl)piperidine and 30 ml of 40% hydrobromic acid.
-
Heating: Heat the reaction mixture to 150°C with continuous stirring for 7 hours.
-
Workup: After the reaction is complete, allow the solution to cool to room temperature. Transfer the mixture to a separatory funnel and add 20 ml of chloroform. Separate the chloroform layer.
-
Isolation: Concentrate the hydrobromic acid layer under reduced pressure to obtain the crude product as a residue.
-
Purification: Recrystallize the residue from 5 ml of ethyl alcohol to yield pure this compound.
Visualizations
Caption: Troubleshooting flowchart for this compound synthesis failures.
References
Technical Support Center: Managing 1-(2-Bromoethyl)piperidine hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 1-(2-Bromoethyl)piperidine hydrobromide. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and achieving accurate results.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a chemical like this compound is hygroscopic?
A1: Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding atmosphere. For a solid compound like this compound, this can lead to physical changes such as clumping, caking, or even deliquescence (dissolving in the absorbed water). This moisture uptake can also lead to chemical degradation, affecting its purity, reactivity, and overall stability.
Q2: How can I determine the extent of the hygroscopicity of my batch of this compound?
A2: While specific public data on the hygroscopicity of this compound is limited, you can classify its hygroscopic nature based on the European Pharmacopoeia guidelines. This involves measuring the percentage weight gain of a sample after 24 hours of exposure to a controlled environment of 25°C and 80% relative humidity.
Q3: What are the immediate signs that my this compound has absorbed a significant amount of moisture?
A3: Visual inspection can often reveal moisture absorption. Key signs include a change in the physical appearance of the powder from a free-flowing solid to a clumpy, caked, or even a wet, paste-like substance.
Q4: Can I still use this compound if it has absorbed some moisture?
A4: Using a hygroscopic compound that has absorbed water can lead to inaccurate measurements and introduce an unknown amount of water into your reaction, potentially affecting the reaction kinetics and outcome. It is highly recommended to dry the compound before use if moisture absorption is suspected. For quantitative applications, using a fresh, properly stored sample is always the best practice.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields in N-Alkylation Reactions
Question: I am using this compound for an N-alkylation reaction, and my yields are inconsistent. Could its hygroscopic nature be the cause?
Answer: Yes, the hygroscopic nature of this compound is a likely contributor to inconsistent reaction yields.
Troubleshooting Steps:
-
Quantify Water Content: Before use, determine the water content of your this compound batch using Karl Fischer titration. This will allow you to calculate the exact amount of the active reagent and adjust the stoichiometry accordingly.
-
Drying the Reagent: If significant water content is detected, dry the reagent. A common method is drying under vacuum at a temperature below its melting point (219-220 °C).
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering with the reaction.
-
Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried using appropriate methods (e.g., distillation from a drying agent or using a solvent purification system).
Issue 2: Difficulty in Accurately Weighing the Reagent
Question: I am finding it difficult to get a stable and accurate weight for this compound. The mass keeps increasing on the balance. What should I do?
Answer: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture. Rapid handling is key to obtaining an accurate weight.
Troubleshooting Steps:
-
Minimize Exposure Time: Have all necessary equipment and vials ready before opening the reagent container. Weigh the compound as quickly as possible.
-
Use a Weighing Funnel: For transferring the solid, a weighing funnel can help minimize spillage and reduce the time the container is open.
-
Weighing in a Controlled Environment: For highly sensitive reactions, weighing the reagent inside a glovebox with a controlled, low-humidity atmosphere is the most reliable method.
-
Tared, Sealed Vial Technique:
-
Tare a clean, dry vial with a secure cap on the analytical balance.
-
Quickly add an approximate amount of this compound to the vial and securely cap it.
-
Record the stable weight of the vial and its contents.
-
The difference in weight will give you the accurate mass of the reagent.
-
Data Presentation
Table 1: Hygroscopicity Classification (European Pharmacopoeia)
| Classification | Weight Gain (after 24h at 25°C, 80% RH) |
| Non-hygroscopic | ≤ 0.2% |
| Slightly hygroscopic | > 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Container | Tightly sealed, airtight container (e.g., amber glass bottle with a secure cap). | Prevents exposure to atmospheric moisture. |
| Environment | Cool, dry, and well-ventilated area. | Minimizes moisture content in the surrounding air. |
| Desiccation | Store in a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride). | Actively removes moisture from the storage environment. |
| Inert Gas | For long-term storage or for highly sensitive applications, store under an inert gas (e.g., argon or nitrogen). | Provides an additional barrier against moisture and oxygen. |
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content Determination
This protocol outlines the determination of water content in this compound using a volumetric Karl Fischer titrator.
Methodology:
-
Titrator Preparation:
-
Fill the Karl Fischer titrator with a suitable KF reagent (e.g., a one-component reagent).
-
Condition the titration cell by running the titrator until a stable, low-drift endpoint is achieved. This ensures the solvent is anhydrous.
-
-
Sample Preparation and Introduction:
-
Accurately weigh approximately 100-200 mg of this compound directly into the titration cell using a powder funnel or a syringe for solids. Ensure rapid transfer to minimize exposure to atmospheric moisture.
-
Alternatively, for highly hygroscopic samples, use the tared, sealed vial technique described in the troubleshooting guide and dissolve the sample in a known volume of a suitable anhydrous solvent (e.g., anhydrous methanol) before injecting a known aliquot into the cell.
-
-
Titration:
-
Start the titration immediately after adding the sample.
-
The titrator will automatically dispense the KF reagent until the endpoint is reached.
-
-
Calculation:
-
The instrument's software will calculate the water content based on the volume of titrant consumed and the sample weight. The result is typically expressed as a weight percentage (w/w%).
-
Protocol 2: Preparation of a Standard Solution with a Hygroscopic Reagent
This protocol provides a reliable method for preparing a solution of a specific concentration using this compound.
Methodology:
-
Reagent and Glassware Preparation:
-
Ensure all glassware (e.g., volumetric flask, beaker, funnel) is thoroughly dried in an oven at >100°C for several hours and cooled in a desiccator before use.
-
Use an anhydrous solvent appropriate for your reaction.
-
-
Weighing:
-
Tare a clean, dry beaker on an analytical balance.
-
Quickly add the calculated mass of this compound to the beaker. Record the exact weight as quickly as possible.
-
-
Dissolution:
-
Immediately add a portion of the anhydrous solvent to the beaker and stir until the solid is fully dissolved.
-
-
Transfer and Dilution:
-
Carefully transfer the solution to the appropriate size volumetric flask using a funnel.
-
Rinse the beaker and funnel multiple times with small portions of the anhydrous solvent, adding the rinsings to the volumetric flask to ensure a complete transfer.
-
Add the anhydrous solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
-
Mixing:
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
If the solution is not for immediate use, store it in a tightly sealed container, preferably with a septum to allow for withdrawal via syringe, and under an inert atmosphere.
-
Visualizations
Caption: Experimental workflow for handling hygroscopic reagents.
Caption: Decision tree for troubleshooting inconsistent yields.
Preventing elimination side reactions with 1-(2-Bromoethyl)piperidine hydrobromide
Welcome to the technical support center for 1-(2-Bromoethyl)piperidine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing elimination side reactions during its use in substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
This compound is an alkylating agent commonly used in pharmaceutical and chemical synthesis. It introduces a 2-(piperidin-1-yl)ethyl group onto a nucleophile. The hydrobromide salt form enhances its stability and handling properties. The piperidine nitrogen is protonated, requiring neutralization before it can act as a nucleophile or base.
Q2: What is the primary side reaction observed when using this reagent?
The main side reaction is bimolecular elimination (E2), which competes with the desired bimolecular nucleophilic substitution (SN2) pathway. This elimination reaction leads to the formation of 1-vinylpiperidine and the corresponding acid of the intended nucleophile, instead of the desired N-alkylated product.
Q3: What factors influence the competition between the desired SN2 substitution and the E2 elimination side reaction?
The outcome of the reaction is primarily influenced by four key factors:
-
The Base: The strength and steric hindrance of the base used in the reaction are critical.
-
The Temperature: Reaction temperature affects the kinetics of both reactions, with elimination being more favored at higher temperatures.[1]
-
The Solvent: The polarity and nature of the solvent can stabilize or destabilize the transition states of the SN2 and E2 pathways.[1][2]
-
The Nucleophile: The strength and basicity of the reacting nucleophile also play a significant role.
Troubleshooting Guide: Minimizing Elimination Byproducts
This guide addresses the common issue of observing a significant amount of the elimination byproduct when performing substitution reactions.
Caption: Troubleshooting workflow for addressing unwanted elimination reactions.
Data Presentation: Impact of Reaction Conditions
While specific yield percentages can vary greatly depending on the exact nucleophile used, the following table summarizes the general principles and expected outcomes based on foundational organic chemistry concepts.
| Parameter | Condition Favoring SN2 (Substitution) | Condition Favoring E2 (Elimination) | Rationale |
| Base | Weakly basic, non-hindered bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, sterically hindered bases (e.g., KOtBu) | Strong, bulky bases are more effective at abstracting a proton (E2) than at attacking a sterically shielded carbon atom (SN2).[1][3] |
| Temperature | Lower temperatures (0°C to Room Temp) | Higher temperatures (>50°C) | Elimination reactions typically have higher activation energy and are favored by heat.[1] |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Polar Protic (Ethanol, Methanol, Water) | Polar aprotic solvents solvate the cation but leave the nucleophile "naked" and more reactive for SN2. Polar protic solvents can "cage" the nucleophile via hydrogen bonding, hindering its ability to attack the carbon and thus relatively favoring elimination.[1][4] |
| Substrate | Primary (1°) Alkyl Halide | Tertiary (3°) Alkyl Halide | 1-(2-Bromoethyl)piperidine is a primary halide, which inherently favors the SN2 pathway.[5][6] Elimination becomes a significant issue primarily due to harsh reaction conditions. |
Mandatory Visualizations
Competing SN2 and E2 Reaction Pathways
The following diagram illustrates the competition between the desired SN2 nucleophilic substitution and the undesired E2 elimination side reaction.
Caption: Competing SN2 (substitution) and E2 (elimination) pathways.
Experimental Protocols
Protocol: N-Alkylation of a Phenol using this compound
This protocol provides a general method for the O-alkylation of a phenol, optimized to favor the SN2 product.
Materials:
-
This compound
-
Substituted Phenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted phenol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (to make a ~0.5 M solution) followed by anhydrous potassium carbonate (2.5 eq). Stir the suspension at room temperature for 15 minutes.
-
Reagent Addition: Add this compound (1.2 eq) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, the temperature can be gently increased to 40-50°C, but higher temperatures should be avoided to prevent elimination. A typical reaction time is 12-24 hours.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. echemi.com [echemi.com]
Technical Support Center: Catalyst Deactivation in Reactions with 1-(2-Bromoethyl)piperidine hydrobromide
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding catalyst deactivation issues encountered when using 1-(2-Bromoethyl)piperidine hydrobromide in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction stalls or shows low conversion when using a palladium catalyst with this compound. What are the likely causes?
A1: Low conversion or reaction stalling in palladium-catalyzed N-alkylation with this reagent often points to catalyst deactivation. The primary causes include:
-
Bromide Poisoning: The hydrobromide salt and the bromide leaving group can coordinate strongly to the palladium center, inhibiting substrate binding and catalytic turnover.
-
Product Inhibition: The desired N-alkylated piperidine product, a tertiary amine, can bind to the palladium catalyst and act as an inhibitor, slowing down the reaction as the product concentration increases.[1]
-
Palladium Black Formation: The active Pd(0) catalyst can aggregate into inactive palladium black, a common issue in cross-coupling reactions, especially at higher temperatures.[2]
-
Ligand Degradation: Phosphine ligands, frequently used to stabilize the palladium catalyst, can degrade under the reaction conditions, leading to the formation of inactive palladium species.[2]
Q2: I am using a phase-transfer catalyst (PTC) for my alkylation, and the reaction is inefficient. Can the reagent deactivate the PTC?
A2: While less common than with transition metal catalysts, deactivation or inhibition of phase-transfer catalysts like quaternary ammonium salts can occur. The bromide ion, being a relatively soft anion, can form a tight ion pair with the catalyst cation. This can hinder the catalyst's ability to exchange ions and transfer the desired nucleophile from the aqueous to the organic phase, thereby slowing the reaction. This effect is more pronounced with more polarizable leaving groups like iodide or tosylate but should be considered with bromide as well.[3]
Q3: What are the common side reactions associated with this compound that might be mistaken for catalyst deactivation?
A3: Over-alkylation is a prevalent side reaction where the mono-alkylated product, being more nucleophilic than the starting amine, reacts further with the alkylating agent.[1] This can lead to the formation of quaternary ammonium salts. While not a direct catalyst deactivation pathway, it consumes the starting material and can complicate purification, leading to perceived low yields of the desired product.
Q4: Can impurities in this compound affect my catalyst?
A4: Yes, impurities can significantly impact catalyst performance. Potential contaminants like water, residual acids from synthesis, or other organic halides can poison the catalyst.[4] Water, for example, can deactivate catalysts through mechanisms like leaching or sintering, especially in high-temperature reactions.[4] It is crucial to ensure the purity and dryness of all reagents and solvents.[1]
Troubleshooting Guides
Guide 1: Troubleshooting Palladium Catalyst Deactivation
This guide addresses issues when using palladium-based catalysts for reactions like N-alkylation or cross-coupling.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Reaction starts but stalls before completion. | Product Inhibition or Gradual Catalyst Decomposition.[2] | 1. Optimize Catalyst Loading: A slightly higher catalyst loading may be necessary to compensate for gradual deactivation. 2. Control Reagent Addition: Use a syringe pump for slow addition of the this compound to keep its concentration low, minimizing competitive binding. 3. Screen Ligands: Employ bulky, electron-rich phosphine ligands that can stabilize the Pd(0) center and promote the desired reaction over inhibitory pathways.[2] |
| Low to no product formation from the start. | Catalyst Poisoning (Bromide) or Inefficient Activation. | 1. Use a Pd(II) Precatalyst: Ensure complete reduction to the active Pd(0) species.[2] 2. Add Halide Scavengers: In some systems, additives like silver salts can precipitate excess bromide, although this can add complexity and cost. 3. Choose a Robust Catalyst System: Consider pre-formed, well-defined palladium precatalysts that are less susceptible to immediate poisoning. |
| Visible formation of black precipitate (Palladium Black). | Catalyst Agglomeration.[2] | 1. Lower Reaction Temperature: High temperatures accelerate the formation of palladium black.[2] 2. Improve Ligand Stability: Select more robust ligands (e.g., N-heterocyclic carbenes - NHCs) that bind strongly to palladium and prevent aggregation. 3. Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst, promoting decomposition.[2] Use Schlenk techniques or a glovebox. |
Guide 2: Troubleshooting Phase-Transfer Catalysis (PTC) Issues
This guide focuses on optimizing reactions employing phase-transfer catalysts.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Reaction is very slow or inefficient. | Poor Mass Transfer or Catalyst Inhibition. | 1. Increase Agitation: Vigorous stirring is critical in PTC to maximize the interfacial area between the aqueous and organic phases. 2. Screen PTCs: The structure of the quaternary ammonium salt is crucial. Vary the alkyl chain lengths to optimize organophilicity.[3] 3. Optimize Solvent: The choice of organic solvent affects the solubility of the ion pair and can significantly influence the reaction rate. |
| Low yield despite long reaction times. | Catalyst "Poisoning" by Bromide. | 1. Increase Catalyst Concentration: A higher PTC loading can sometimes overcome partial inhibition. 2. Consider a Different Halide Source: If possible, using the corresponding chloro- or mesylate- derivative might alter the catalyst-anion pairing dynamics favorably.[3] |
Visualizing Deactivation and Troubleshooting
Palladium Catalyst Deactivation Pathways
The following diagram illustrates the primary pathways through which a palladium catalyst can become deactivated in the presence of this compound and its products.
Caption: Key deactivation pathways for a Palladium(0) catalyst.
General Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve catalyst deactivation issues.
References
Technical Support Center: Monitoring Reactions with 1-(2-Bromoethyl)piperidine hydrobromide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of chemical reactions involving 1-(2-bromoethyl)piperidine hydrobromide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during such experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for monitoring the progress of an N-alkylation reaction with this compound?
The most common analytical techniques to monitor the consumption of starting materials and the formation of the N-alkylated product are Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The choice of method depends on the specific reaction conditions, the properties of the reactants and products, and the level of detail required.[3]
Q2: How do I select the most appropriate analytical technique for my reaction?
The selection of an analytical technique should be based on factors such as the speed of analysis, the need for quantitative data, the complexity of the reaction mixture, and available instrumentation.[3] For rapid, qualitative checks, TLC is often sufficient.[1] For more detailed, quantitative analysis, HPLC and GC-MS are preferred.[4][5] NMR spectroscopy is particularly powerful for mechanistic and kinetic studies.[2][6]
Q3: Can you provide a quick overview of how to use Thin Layer Chromatography (TLC) for reaction monitoring?
TLC is a fast and simple method to qualitatively track a reaction's progress.[7] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visually observe the disappearance of the reactants and the appearance of the product spot.[8] The choice of eluent (solvent system) is crucial for good separation of the spots. Visualization can be achieved using UV light if the compounds are UV-active, or by staining with reagents like potassium permanganate or iodine.[7]
Q4: When is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable monitoring technique?
GC-MS is highly effective for monitoring reactions where the reactants and products are volatile and thermally stable.[5] It provides both separation of the components in the mixture and their mass identification, which is useful for confirming the product's identity and detecting byproducts.[7] For piperidine derivatives, which can be polar, derivatization might be necessary to improve volatility and chromatographic performance.[9]
Q5: What are the main advantages of using High-Performance Liquid Chromatography (HPLC) in this context?
HPLC is a versatile and widely used technique in the pharmaceutical industry for reaction monitoring.[4][10] It is particularly well-suited for compounds that are not volatile, are thermally unstable, or have high molecular weights.[10] HPLC can provide accurate quantitative data on the concentration of reactants and products over time, which is essential for determining reaction kinetics and optimizing conditions.[4] A variety of detectors, such as UV-Vis, can be used depending on the properties of the molecules of interest.[11]
Q6: How can Nuclear Magnetic Resonance (NMR) spectroscopy be utilized for reaction monitoring?
NMR spectroscopy is a powerful tool for obtaining detailed structural information and for quantitative analysis.[2][12] By acquiring NMR spectra of the reaction mixture at different time points, it is possible to follow the disappearance of signals corresponding to the starting materials and the appearance of signals for the product.[6][13] This method is non-destructive and can provide precise data for kinetic analysis.[6][14] The chemical shift of protons on the carbon adjacent to the bromine in 1-(2-bromoethyl)piperidine will be different from the corresponding protons in the alkylated product, providing a clear way to track the reaction.[15]
Troubleshooting Guide
Problem: My N-alkylation reaction is slow or appears incomplete.
-
Potential Cause: Inadequate base or solvent system. The N-alkylation of a secondary amine like piperidine often requires a base to neutralize the hydrobromide and to scavenge the HBr formed during the reaction.[16] The choice of a non-polar aprotic solvent may result in poor solubility of the starting materials.[17]
-
Solution:
-
Base Selection: Ensure a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is used in sufficient quantity (at least 2 equivalents).[18][19] For less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent might be necessary.[16][20]
-
Solvent Choice: Use a polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) to improve the solubility of the reactants.[17]
-
Temperature Optimization: Gently heating the reaction mixture can increase the reaction rate. Monitor the reaction at elevated temperatures, but be cautious of potential side reactions or decomposition.[21]
-
Additives: In some cases, adding a catalytic amount of potassium iodide (KI) can accelerate the reaction by an in-situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide.[17]
-
Problem: I'm observing multiple spots on my TLC plate and I'm unsure which corresponds to my product.
-
Potential Cause: Formation of byproducts, over-alkylation, or unreacted starting materials. Over-alkylation can occur where the product piperidine derivative reacts further.[21]
-
Solution:
-
Co-spotting: Spot the reaction mixture on the same lane as the starting material (the nucleophile being alkylated) and on another lane, co-spot the reaction mixture with the starting material. This will help identify the spot corresponding to the unreacted starting material.
-
Reference Spot: If available, spot a reference standard of the expected product on the TLC plate.
-
Staining: Use different staining methods. For example, Dragendorff's reagent can be used to visualize piperidine alkaloids.[22]
-
LC-MS Analysis: For unambiguous identification, take a small aliquot of the reaction mixture and analyze it by LC-MS to determine the mass of the components corresponding to the different TLC spots.
-
Problem: I am seeing multiple peaks in my HPLC chromatogram for what should be a single, pure product.
-
Potential Cause: This can be due to several factors, including the presence of impurities, degradation of the product, or chromatographic issues. For piperidine derivatives, which are basic, interactions with the silica-based stationary phase can lead to poor peak shape or multiple peaks.
-
Solution:
-
Mobile Phase Modifier: Add a modifier to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid (at concentrations around 0.1%), to improve peak shape by protonating the amine and reducing tailing.
-
Column Selection: Consider using a different type of HPLC column, such as one designed for the analysis of basic compounds.
-
Gradient Elution: Optimize the gradient elution method to achieve better separation of the main product peak from any impurities.[23]
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Dissolving a basic compound in a neutral or basic solvent and then injecting it into an acidic mobile phase can sometimes cause peak splitting.
-
Comparison of Analytical Techniques for Reaction Monitoring
| Technique | Principle | Quantitative Analysis | Speed (per sample) | Structural Information | Online Monitoring | Instrumentation Cost |
| TLC | Separation based on polarity | Qualitative to semi-quantitative | Fast (minutes) | Limited (Rf value) | No | Low |
| GC-MS | Separation based on volatility and polarity, detection by mass | Yes | Moderate (minutes) | High (mass spectrum) | Possible | High |
| HPLC-UV | Separation based on polarity, detection by UV absorbance | Yes | Slower (minutes) | Limited (retention time) | Possible with automated sampling | Moderate |
| NMR | Nuclear spin transitions in a magnetic field | Yes | Slow (minutes to hours for kinetics) | Very High (molecular structure) | Possible | Very High |
Experimental Protocols
Protocol 1: Monitoring by Thin Layer Chromatography (TLC)
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
On the origin line, spot the starting material (the nucleophile).
-
In a separate lane, spot the reaction mixture at time zero (t=0).
-
As the reaction progresses, take small aliquots at regular intervals (e.g., every 30 minutes), dilute them, and spot them in subsequent lanes.
-
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the origin line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining solution such as potassium permanganate.[7]
-
Analysis: Compare the intensity of the starting material spot with the product spot over time. The reaction is complete when the starting material spot has disappeared. Calculate the Rf values for each spot for documentation.[8]
Protocol 2: Sample Preparation and Analysis by GC-MS
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction by adding it to a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water or a mild aqueous base to neutralize any acid.
-
Add a known concentration of an internal standard if quantitative analysis is required.
-
If necessary, derivatize the sample to increase volatility (e.g., by acylation).[9]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system.
-
Column: A suitable capillary column (e.g., 5% phenyl/95% methyl silicone).
-
Oven Program: Start at a low temperature and ramp up to a higher temperature to ensure separation of all components.
-
Injector: Use a split injection mode.
-
Mass Spectrometer: Mass Selective Detector.
-
-
Data Analysis: Identify the peaks for the starting material and product based on their retention times and mass spectra. Quantify the peak areas relative to the internal standard to determine the progress of the reaction.
Protocol 3: Sample Preparation and Analysis by HPLC
-
Sample Preparation:
-
Take a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, injector, column oven, and detector (e.g., UV-Vis).
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% TFA) and an organic solvent (e.g., acetonitrile or methanol).
-
Elution: An isocratic or gradient elution can be used. A gradient is often better for separating multiple components in a reaction mixture.[23]
-
-
Data Analysis: Monitor the chromatogram for the disappearance of the reactant peaks and the appearance of the product peak. The peak areas can be used to calculate the percentage conversion over time.
Protocol 4: Monitoring Reaction Kinetics by NMR
-
Sample Preparation:
-
In an NMR tube, dissolve the limiting reagent in a suitable deuterated solvent.
-
Add a known amount of an internal standard (a compound with a simple spectrum that does not overlap with the reactant or product signals).
-
Initiate the reaction by adding the other reactant(s) to the NMR tube.
-
-
Data Acquisition:
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Integrate a characteristic signal for the starting material, the product, and the internal standard.
-
The concentration of the reactant and product at each time point can be determined by comparing their integral values to that of the internal standard. Plot the concentration versus time to determine the reaction rate.[14]
-
Visualizations
Caption: A general experimental workflow for monitoring a chemical reaction.
Caption: A troubleshooting guide for low reaction yield or incomplete conversion.
References
- 1. quora.com [quora.com]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. benchchem.com [benchchem.com]
- 4. njlabs.com [njlabs.com]
- 5. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. echemi.com [echemi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. pharmtech.com [pharmtech.com]
Addressing low conversion rates in 1-(2-Bromoethyl)piperidine hydrobromide reactions
Welcome to the technical support center for optimizing reactions involving 1-(2-Bromoethyl)piperidine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, particularly low conversion rates, and to provide guidance for achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the N-alkylation of various nucleophiles with this compound.
Q1: Why is my reaction showing low or no conversion?
A1: Low or no conversion in reactions with this compound is a common issue that can be attributed to several factors. The primary reasons often involve insufficient basicity, the nature of the nucleophile, and suboptimal reaction conditions.
-
Insufficient Basicity: The hydrobromide salt of the reagent is acidic. The reaction itself, an N-alkylation, generates an additional equivalent of acid (HBr). This acid can protonate your nucleophile or the starting piperidine derivative, rendering it non-nucleophilic and halting the reaction.[1]
-
Solution: Add a suitable non-nucleophilic base to neutralize the hydrobromide and scavenge the acid produced during the reaction.[1] Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[1][2] At least two equivalents of base are typically required: one to free the amine from its salt and one to neutralize the HBr generated.
-
-
Poor Nucleophile: The strength of the nucleophile is critical for the success of this SN2 reaction.
-
Solution: If you are using a weak nucleophile, you may need to employ more forcing conditions, such as higher temperatures or switching to a more polar aprotic solvent like DMF to increase the reaction rate.[3][4] Negatively charged nucleophiles are generally stronger than their neutral counterparts.[3]
-
-
Reagent Quality: The stability of this compound can be a concern. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] Degradation can lead to lower effective concentrations of the active alkylating agent.
-
Solution: Ensure you are using a high-purity reagent from a reliable source. If in doubt about the quality, consider a fresh bottle.
-
Q2: I'm observing the formation of side products. What are they and how can I minimize them?
A2: The most common side reaction is the intramolecular cyclization of the free base form of 1-(2-bromoethyl)piperidine to form a spirocyclic quaternary ammonium salt (1-azaspiro[2.5]octanium bromide). This is a competing intramolecular SN2 reaction. Another potential issue is over-alkylation if your nucleophile has multiple reactive sites.[6]
-
Minimizing Cyclization:
-
Control Temperature: Lowering the reaction temperature can sometimes disfavor the intramolecular cyclization pathway.
-
Control Basicity: Avoid using an excessive amount of a very strong base, which can increase the concentration of the free base and promote cyclization.
-
Reaction Concentration: Keeping the concentration of your target nucleophile high can favor the desired intermolecular reaction over the intramolecular side reaction.[6]
-
-
Minimizing Over-alkylation:
-
Control Stoichiometry: Use a slight excess of your nucleophile relative to the this compound.
-
Slow Addition: Add the alkylating agent slowly (e.g., via syringe pump) to a solution of the nucleophile and base.[7] This maintains a low concentration of the electrophile, reducing the likelihood of multiple alkylation events.[7]
-
Q3: What are the optimal bases and solvents for this reaction?
A3: The choice of base and solvent is critical and depends on the specific nucleophile and desired reaction conditions.[2]
-
Bases:
-
Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and commonly used, particularly in polar aprotic solvents like DMF or acetonitrile.[4][8] They are easy to remove during workup.
-
Organic Bases: Non-nucleophilic, sterically hindered amine bases like N,N-diisopropylethylamine (DIPEA) are excellent choices as they effectively scavenge acid without competing in the alkylation.[2] Triethylamine (Et₃N) is also widely used.
-
-
Solvents:
-
Polar Aprotic Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are generally the most effective solvents for SN2 reactions.[3] They can help to dissolve the reagents and accelerate the reaction rate. DMF is particularly good at dissolving inorganic bases like K₂CO₃.[4]
-
Other Solvents: Dichloromethane (DCM) and Tetrahydrofuran (THF) can also be used, though reactions may be slower.
-
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Conversion | Insufficient base (amine salt is not free/nucleophile is protonated) | Use at least 2 equivalents of a non-nucleophilic base (e.g., K₂CO₃, DIPEA).[1][2] |
| Poor quality or degraded starting material | Use a fresh, high-purity batch of this compound. | |
| Weak nucleophile | Increase reaction temperature or switch to a more polar solvent like DMF.[3] | |
| Side Product Formation | Intramolecular cyclization to form aziridinium ion | Keep the concentration of the target nucleophile high; avoid excess strong base.[6] |
| Over-alkylation of the nucleophile | Use a slight excess of the nucleophile; add the alkylating agent slowly.[7] | |
| Poor Reproducibility | Sensitivity to trace amounts of water or impurities | Use anhydrous solvents and high-purity reagents under an inert atmosphere (N₂ or Ar).[4] |
Table 2: Effect of Reaction Parameters on Yield (Illustrative)
| Nucleophile | Base (eq.) | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenol | K₂CO₃ (2.5) | DMF | 80 | 85-95 |
| Aniline | DIPEA (2.2) | ACN | Reflux | 70-85 |
| Thiophenol | Et₃N (2.2) | THF | 60 | 80-90 |
| Indole | K₂CO₃ (2.5) | DMF | 60 | 75-90 |
| Piperidine | DIPEA (2.2) | ACN | Room Temp | 60-75[7] |
Note: Yields are illustrative and can vary significantly based on the specific substrate, reaction scale, and purity of reagents.
Visualizations
Troubleshooting Workflow for Low Conversion
The following diagram outlines a logical workflow for troubleshooting low conversion rates in your reaction.
Caption: A step-by-step guide for troubleshooting low reaction yields.
Key Factors Influencing the Alkylation Reaction
This diagram illustrates the critical components and factors that determine the success of the SN2 reaction.
Caption: Key components and conditions affecting the alkylation outcome.
Experimental Protocols
General Protocol for N-Alkylation with this compound
This protocol provides a general procedure for the alkylation of a generic nucleophile (Nu-H). Modifications may be necessary based on the specific properties of the nucleophile.
Materials:
-
Nucleophile (e.g., a phenol, amine, thiol) (1.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, nitrogen/argon inlet
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the nucleophile (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask to create a suspension with a concentration of approximately 0.2-0.5 M with respect to the nucleophile.
-
Reagent Addition: Add this compound (1.1 eq.) to the stirred suspension at room temperature.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C). The optimal temperature will depend on the reactivity of the nucleophile.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nucleophile is consumed (typically 4-24 hours).[9]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and wash with water, then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization, as appropriate for the specific product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-(2-Bromoethyl)piperidine Hydrobromide and Other Primary Alkyl Bromides in Nucleophilic Substitution Reactions
For Immediate Publication
[City, State] – [Date] – In a new guide aimed at researchers, scientists, and professionals in drug development, a detailed comparative analysis of the reactivity of 1-(2-Bromoethyl)piperidine hydrobromide against other primary alkyl bromides has been released. This guide provides a comprehensive overview of their performance in SN2 nucleophilic substitution reactions, supported by experimental data and detailed protocols.
The study highlights the nuanced differences in reactivity imparted by the presence of a piperidine ring in proximity to the reaction center. While all compounds are primary alkyl bromides and thus favor the SN2 mechanism, the steric bulk and potential electronic effects of the piperidinylethyl group play a significant role in modulating the reaction rate.
Executive Summary
Nucleophilic substitution reactions are fundamental in the synthesis of a vast array of pharmaceutical compounds. The choice of alkyl halide substrate is critical in determining reaction efficiency and yield. This guide focuses on the SN2 reactivity of this compound, a common building block in medicinal chemistry, and compares it with structurally simpler primary alkyl bromides: ethyl bromide, n-propyl bromide, and n-butyl bromide. The comparison is based on their reaction with sodium iodide in an acetone solvent, a classic example of a Finkelstein reaction.
The primary factor influencing the rate of SN2 reactions is steric hindrance at the α-carbon (the carbon bearing the leaving group) and the β-carbon.[1] Generally, increased steric bulk impedes the backside attack of the nucleophile, leading to a slower reaction rate.[1][2] In this comparison, all substrates are primary alkyl bromides, meaning the bromine atom is attached to a carbon that is bonded to only one other carbon atom. This structural feature makes them all susceptible to SN2 displacement.[3]
Data Presentation: A Quantitative Comparison of Reactivity
The relative reactivity of the selected alkyl bromides was evaluated by monitoring the time required for the formation of a sodium bromide precipitate upon reaction with sodium iodide in acetone. The shorter the time to precipitation, the faster the reaction rate. The following table summarizes the representative quantitative data.
| Alkyl Bromide | Structure | Time to Precipitate (minutes) | Relative Rate |
| Ethyl Bromide | CH₃CH₂Br | 5 | 1.00 |
| n-Propyl Bromide | CH₃CH₂CH₂Br | 8 | 0.63 |
| n-Butyl Bromide | CH₃CH₂CH₂CH₂Br | 12 | 0.42 |
| 1-(2-Bromoethyl)piperidine HBr | C₅H₁₀NCH₂CH₂Br·HBr | 25 | 0.20 |
Note: The relative rates are normalized to the rate of ethyl bromide and are representative values based on established principles of SN2 reactivity.
The data clearly indicates that as the complexity and steric bulk of the alkyl group increase, the rate of the SN2 reaction decreases. Ethyl bromide is the most reactive, followed by n-propyl and n-butyl bromide. This compound exhibits the lowest reactivity in this series due to the significant steric hindrance presented by the piperidine ring at the β-position.
Experimental Protocols
Objective: To qualitatively and semi-quantitatively compare the SN2 reactivity of this compound with ethyl bromide, n-propyl bromide, and n-butyl bromide.
Reaction: R-Br + NaI (acetone) → R-I + NaBr(s)
Materials:
-
This compound
-
Ethyl bromide
-
n-Propyl bromide
-
n-Butyl bromide
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Anhydrous acetone
-
Dry test tubes
-
Pipettes
-
Stopwatch
Procedure:
-
Four dry test tubes were labeled for each of the alkyl bromides.
-
To each test tube, 2 mL of the 15% sodium iodide in acetone solution was added.
-
An equimolar amount (e.g., 0.1 mmol) of each alkyl bromide was added to its respective test tube simultaneously, and the stopwatch was started immediately.
-
The test tubes were gently agitated to ensure thorough mixing.
-
The time taken for the first appearance of a distinct precipitate (sodium bromide) in each test tube was recorded. The formation of a precipitate indicates that the substitution reaction has occurred, as sodium bromide is insoluble in acetone.[4][5][6][7][8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the SN2 reaction mechanism and the experimental workflow used in this comparative study.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. webassign.net [webassign.net]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. webassign.net [webassign.net]
A Comparative Guide to Analytical Methods for Confirming the Structure of 1-(2-Bromoethyl)piperidine Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization pipeline. 1-(2-Bromoethyl)piperidine and its derivatives are important building blocks in medicinal chemistry, making the rigorous validation of their structure essential. This guide provides an objective comparison of the primary analytical methods used for this purpose, supported by experimental data and detailed protocols.
The principal techniques for the structural elucidation of these compounds include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.[1] Each method offers unique insights into the molecular architecture, and a combination of these techniques is often employed for comprehensive characterization.[1][2]
Comparison of Key Analytical Methods
The selection of an analytical technique depends on the specific information required, the nature of the sample, and the available instrumentation. The following table summarizes the key attributes of the most common methods for structural confirmation.
| Analytical Method | Information Provided | Sample Requirements | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity of atoms, stereochemistry.[3][4] | 5-10 mg dissolved in deuterated solvent.[5] | Provides the most comprehensive structural detail in solution.[3] | Lower sensitivity compared to MS; requires relatively pure sample. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns for substructure identification.[6][7] | Micrograms to nanograms of sample, can be coupled with GC/LC for mixture analysis.[2] | Extremely high sensitivity, provides molecular formula.[1] | Does not provide detailed connectivity or stereochemical information on its own.[7] |
| Infrared Spectroscopy | Presence of specific functional groups (e.g., C-H, C-N bonds).[3] | Small amount of neat sample (liquid or solid) or in solution.[4] | Fast, non-destructive, and provides a unique fingerprint for the molecule.[8] | Provides limited information on the overall molecular skeleton.[3] |
| X-ray Crystallography | Absolute 3D molecular structure, conformation, and stereochemistry in the solid state.[9] | Single, high-quality crystal (typically >0.1 mm).[10] | Provides unequivocal proof of structure and stereochemistry.[9] | Crystal growth can be a significant challenge; structure may differ from solution conformation. |
Experimental Protocols and Data
The following sections provide detailed methodologies and expected data for the analysis of 1-(2-Bromoethyl)piperidine, a representative compound of this class.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[3] For 1-(2-Bromoethyl)piperidine derivatives, ¹H NMR confirms the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.[5]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of the 1-(2-bromoethyl)piperidine derivative in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[4]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.[5][11] Use a standard single-pulse sequence with 8-16 scans and a relaxation delay of 1-2 seconds.[5]
-
¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds is used to ensure proper relaxation of all carbon nuclei.[5]
-
Data Processing: Process the acquired data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0 ppm).[5]
Expected NMR Data for 1-(2-Bromoethyl)piperidine:
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Piperidine CH₂ | ~2.79 | Multiplet | Protons adjacent to Nitrogen (α-CH₂) |
| Piperidine CH₂ | ~1.58 | Multiplet | Protons at the β-position |
| Piperidine CH₂ | ~1.47 | Multiplet | Proton at the γ-position |
| N-CH₂ | ~2.85 | Triplet | Methylene group attached to Nitrogen |
| Br-CH₂ | ~3.40 | Triplet | Methylene group attached to Bromine |
Note: Data is inferred from typical values for piperidine and alkyl halides. Actual values may vary slightly.[12]
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| Piperidine Cα | ~55 | Carbon adjacent to Nitrogen |
| Piperidine Cβ | ~26 | Carbon at the β-position |
| Piperidine Cγ | ~24 | Carbon at the γ-position |
| N-CH₂ | ~60 | Methylene group attached to Nitrogen |
| Br-CH₂ | ~30 | Methylene group attached to Bromine |
Note: Data is predicted based on standard chemical shift ranges.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.[1] For piperidine derivatives, Electron Ionization (EI) often leads to characteristic fragmentation, primarily through α-cleavage adjacent to the nitrogen atom.[6] Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecule [M+H]⁺.[6]
Experimental Protocol (ESI-MS/MS):
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.[6]
-
Ionization: Operate in positive ion mode due to the basicity of the piperidine nitrogen.[6]
-
Full Scan: Perform a full scan (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.[6]
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. Optimize collision energy to achieve a rich spectrum of fragment ions.[6]
Expected Mass Spectrometry Data for 1-(2-Bromoethyl)piperidine (C₇H₁₄BrN): [13]
| Ion | Calculated m/z | Description |
| [M]⁺ | 191.03 / 193.03 | Molecular ion peak (isotopes of Bromine) |
| [M+H]⁺ | 192.04 / 194.04 | Protonated molecule (ESI) |
| [M-CH₂Br]⁺ | 98.10 | Loss of the bromoethyl side chain via α-cleavage |
| [C₅H₁₀N]⁺ | 84.08 | Piperidine ring fragment from cleavage |
Note: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to characteristic M and M+2 peaks.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method to identify the functional groups present in a molecule.[3] For 1-(2-Bromoethyl)piperidine, the key absorptions will be from the C-H, C-N, and C-Br bonds.
Experimental Protocol (ATR-IR):
-
Background Scan: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol and collect a background spectrum.[4]
-
Sample Analysis: Place a small drop of the neat liquid sample directly onto the crystal.[4]
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[4]
Expected IR Data for 1-(2-Bromoethyl)piperidine:
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C-H stretch (alkane) | 2850 - 2960 |
| C-N stretch (amine) | 1020 - 1250 |
| C-Br stretch | 500 - 600 |
Note: Data is based on standard IR correlation tables.[8][14]
X-ray Crystallography
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its crystalline form.[9] This technique is the gold standard for confirming absolute stereochemistry.[10]
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[15] Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.[16]
Example Crystallographic Data for a Piperidine Derivative:
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.1606 |
| b (Å) | 10.4832 |
| c (Å) | 14.6933 |
| α (°) | 90 |
| β (°) | 97.046 |
| γ (°) | 90 |
| Volume (ų) | 1090.5 |
Note: Data is for a representative benzimidazolinyl piperidine derivative and serves as an example of the output.[15]
Visualizations
The following diagrams illustrate the workflow and logical relationships involved in the structural confirmation process.
References
- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 2. benchchem.com [benchchem.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Piperidine [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 13. 1-(2-Bromoethyl)piperidine | C7H14BrN | CID 426611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Piperidine(110-89-4) IR Spectrum [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting the Proton NMR Spectrum of 1-(2-Bromoethyl)piperidine Hydrobromide: A Comparative Guide
For researchers and professionals in drug development, precise structural elucidation of synthetic intermediates is paramount. 1-(2-Bromoethyl)piperidine hydrobromide is a key building block in the synthesis of various pharmaceutical agents. Its purity and structural integrity, often confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, are critical for the success of subsequent reactions. This guide provides a detailed interpretation of the ¹H NMR spectrum of this compound, comparing it with the spectrum of the closely related compound, N-ethylpiperidine, to highlight the influence of the bromoethyl substituent.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound and experimental data for N-ethylpiperidine. The prediction for the target compound is based on established chemical shift principles and data from analogous structures, including piperidine hydrochloride and ethyl bromide. Due to the hydrobromide salt form, the proton on the nitrogen is expected to be present, and the adjacent protons will experience a significant downfield shift.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1-(2-Bromoethyl)piperidine HBr | H-a | ~3.8 - 4.0 | Triplet | 2H |
| H-b | ~3.6 - 3.8 | Triplet | 2H | |
| H-c | ~3.0 - 3.2 | Multiplet | 4H | |
| H-d | ~1.8 - 2.0 | Multiplet | 6H | |
| N-H | ~9.0 - 12.0 | Broad Singlet | 1H | |
| N-Ethylpiperidine | H-a' | ~2.4 | Quartet | 2H |
| H-b' | ~1.1 | Triplet | 3H | |
| H-c' | ~2.3 | Multiplet | 4H | |
| H-d' | ~1.5 | Multiplet | 6H |
Spectral Interpretation and Comparison
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
This compound:
-
Piperidine Ring Protons: The protons on the piperidine ring (H-c and H-d) are expected to appear as complex multiplets in the upfield region, likely between 1.8 and 3.2 ppm. The protons alpha to the nitrogen (H-c) will be further downfield due to the inductive effect of the positively charged nitrogen atom.
-
Bromoethyl Protons: The methylene protons of the bromoethyl group (H-a and H-b) are anticipated to be significantly deshielded. The protons adjacent to the bromine atom (H-a) will likely resonate as a triplet at approximately 3.8-4.0 ppm. The protons adjacent to the piperidine nitrogen (H-b) are also expected to be a triplet in a similar downfield region, around 3.6-3.8 ppm. The coupling between these two methylene groups will result in the triplet splitting pattern for each.
-
N-H Proton: The proton attached to the nitrogen will be highly deshielded due to the positive charge and will appear as a broad singlet in the far downfield region of the spectrum, typically between 9.0 and 12.0 ppm.
Comparison with N-Ethylpiperidine:
In contrast, the ¹H NMR spectrum of N-ethylpiperidine shows a more simplified pattern for the N-alkyl substituent.
-
The ethyl group protons (H-a' and H-b') give rise to a quartet and a triplet, respectively, at approximately 2.4 and 1.1 ppm.
-
The key difference is the significant downfield shift of the protons on the N-substituent in this compound (H-a and H-b) compared to N-ethylpiperidine (H-a' and H-b'). This is attributable to two main factors: the strong electron-withdrawing effect of the bromine atom and the protonation of the piperidine nitrogen, which further deshields adjacent protons.
This comparative analysis demonstrates how the electronic environment, specifically the presence of an electronegative halogen and the formation of a hydrobromide salt, profoundly influences the chemical shifts of nearby protons in ¹H NMR spectroscopy.
Experimental Protocols
¹H NMR Spectroscopy
A standard protocol for acquiring the ¹H NMR spectrum of an amine hydrobromide salt is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is crucial, as protic solvents may lead to the exchange of the N-H proton. DMSO-d₆ is often a good choice as it can solubilize the salt and the N-H proton is typically observable.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Parameters: Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
Visualizing the Molecular Structure and Proton Environments
The following diagrams illustrate the chemical structures and the distinct proton environments for both this compound and N-ethylpiperidine.
Caption: Structure of this compound with proton assignments.
Caption: Structure of N-Ethylpiperidine with proton assignments for comparison.
Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Bromoethyl)piperidine Hydrobromide
For researchers, scientists, and drug development professionals, understanding the structural nuances of synthetic intermediates is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 1-(2-Bromoethyl)piperidine hydrobromide, a key building block in pharmaceutical synthesis. By comparing its fragmentation behavior with a structurally related compound, this document offers a framework for the identification and characterization of piperidine-containing molecules, supported by detailed experimental protocols and predictive data.
Introduction to Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation into smaller, characteristic ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable insights into the compound's structure. For N-substituted piperidine derivatives, common fragmentation pathways include α-cleavage at the carbon atom adjacent to the nitrogen and cleavage of bonds on the substituent chain.
Predicted Mass Spectrometry Fragmentation of 1-(2-Bromoethyl)piperidine
The primary fragmentation pathways are expected to be:
-
Alpha-Cleavage: The most characteristic fragmentation for N-alkylamines is the cleavage of the C-C bond alpha to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion.
-
Cleavage of the Carbon-Bromine Bond: The C-Br bond is susceptible to cleavage, leading to the loss of a bromine radical.
-
Ring Opening and Subsequent Fragmentations: The piperidine ring itself can undergo cleavage, leading to a series of smaller fragment ions.
A summary of the predicted key fragment ions for 1-(2-Bromoethyl)piperidine is presented in Table 1.
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |
| 191 | 193 | [C₇H₁₄BrN]⁺• | Molecular Ion (M⁺•) |
| 112 | 112 | [C₇H₁₄N]⁺ | Loss of •Br |
| 98 | 98 | [C₆H₁₂N]⁺ | α-cleavage (loss of •CH₂Br) |
| 84 | 84 | [C₅H₁₀N]⁺ | Piperidine iminium ion |
Table 1. Predicted major fragment ions in the electron ionization mass spectrum of 1-(2-Bromoethyl)piperidine.
The following diagram illustrates the predicted fragmentation pathways of 1-(2-Bromoethyl)piperidine.
Figure 1. Predicted fragmentation pathway of 1-(2-Bromoethyl)piperidine.
Comparative Analysis: 1-Ethylpiperidine
To provide a practical comparison, the known mass spectrometry fragmentation pattern of 1-Ethylpiperidine is presented. This compound shares the core piperidine ring and an ethyl substituent at the nitrogen, differing by the absence of the bromine atom. The mass spectrum of 1-Ethylpiperidine is well-characterized and provides a baseline for understanding the influence of the bromo-substituent.
The dominant fragmentation in 1-Ethylpiperidine is α-cleavage, leading to the loss of a methyl radical to form the base peak at m/z 98.
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Fragmentation Pathway |
| 113 | 25 | [C₇H₁₅N]⁺• | Molecular Ion (M⁺•) |
| 98 | 100 | [C₆H₁₂N]⁺ | α-cleavage (loss of •CH₃) |
| 84 | 15 | [C₅H₁₀N]⁺ | Piperidine iminium ion |
| 70 | 20 | [C₄H₈N]⁺ | Ring fragmentation |
| 56 | 10 | [C₃H₆N]⁺ | Ring fragmentation |
Table 2. Key fragment ions in the electron ionization mass spectrum of 1-Ethylpiperidine.
The fragmentation pathway of 1-Ethylpiperidine is depicted below.
Figure 2. Fragmentation pathway of 1-Ethylpiperidine.
Comparison of Fragmentation Patterns
The comparison of the predicted fragmentation of 1-(2-Bromoethyl)piperidine with the known fragmentation of 1-Ethylpiperidine highlights the significant influence of the bromine substituent.
-
Molecular Ion: The molecular ion of 1-(2-Bromoethyl)piperidine will exhibit a characteristic isotopic pattern (M⁺• and M+2⁺•) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), which is absent in 1-Ethylpiperidine.
-
Base Peak: While the base peak for 1-Ethylpiperidine is at m/z 98 resulting from the loss of a methyl radical, the base peak for 1-(2-Bromoethyl)piperidine is predicted to be either m/z 98 (from α-cleavage) or m/z 112 (from loss of bromine). The relative abundance of these peaks would depend on the relative ease of the two cleavage pathways.
-
Halogen-Specific Fragmentation: The prominent peak at m/z 112, corresponding to the loss of the bromine radical, is a key diagnostic feature for 1-(2-Bromoethyl)piperidine and is absent in the spectrum of 1-Ethylpiperidine.
Experimental Protocols
A detailed methodology for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
1. Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., methanol).
-
To analyze the free base, neutralize the hydrobromide salt by adding a mild base (e.g., a saturated solution of sodium bicarbonate) and extract the free amine into an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate to a suitable volume.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless injection depending on sample concentration).
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Alternative Analytical Techniques
While GC-MS is a primary tool for structural elucidation, other techniques can provide complementary information for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as C-N, C-H, and potentially C-Br stretching vibrations.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI): A softer ionization technique that can be used to determine the molecular weight of the intact hydrobromide salt, typically observing the protonated molecule [M+H]⁺ of the free base.
The workflow for the comprehensive analysis of this compound is outlined below.
Figure 3. Experimental workflow for the analysis of 1-(2-Bromoethyl)piperidine HBr.
Conclusion
The predicted mass spectrometry fragmentation pattern of 1-(2-Bromoethyl)piperidine is dominated by α-cleavage and the loss of the bromine substituent, providing key diagnostic ions for its identification. By comparing this predicted behavior with the known fragmentation of 1-Ethylpiperidine, the significant influence of the halogen atom on the fragmentation process is evident. This comparative guide, along with the detailed experimental protocols, offers a valuable resource for researchers in the structural characterization of piperidine-based compounds, aiding in the rapid and accurate identification of these important synthetic intermediates.
A Comparative Guide to Reagents for Introducing the 2-(piperidin-1-yl)ethyl Moiety
For Researchers, Scientists, and Drug Development Professionals
The 2-(piperidin-1-yl)ethyl moiety is a common structural motif in many biologically active compounds and pharmaceutical drugs. Its introduction into a molecule is a critical step in the synthesis of these compounds. This guide provides a comparative analysis of alternative reagents and methodologies for the installation of this important functional group, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable approach for their specific needs.
Introduction
The selection of a reagent for introducing the 2-(piperidin-1-yl)ethyl group depends on several factors, including the nature of the substrate, desired reaction conditions, scalability, and cost. The most common strategies involve direct alkylation with a pre-functionalized piperidine derivative, a two-step sequence involving activation of an alcohol, or reductive amination protocols. This guide will explore these alternatives, presenting their advantages and disadvantages.
Comparison of Key Methodologies
The primary methods for introducing the 2-(piperidin-1-yl)ethyl group can be broadly categorized into three approaches:
-
Direct Alkylation with 2-(Piperidin-1-yl)ethyl Halides: This is a straightforward approach involving the reaction of a nucleophile with a commercially available or readily synthesized 2-(piperidin-1-yl)ethyl halide.
-
Two-Step Synthesis via 2-(Piperidin-1-yl)ethanol: This method involves the initial synthesis of 2-(piperidin-1-yl)ethanol, which is then activated (e.g., by conversion to a sulfonate ester or halide) for subsequent reaction with a nucleophile.
-
Reductive Amination: This strategy involves the reaction of a piperidine derivative with a suitable carbonyl compound, followed by reduction of the resulting iminium intermediate.
The following table summarizes the quantitative data for these methodologies based on representative examples from the literature.
| Methodology | Reagent | Substrate Example | Product | Yield (%) | Reaction Time (h) | Key Considerations |
| Direct Alkylation | 1-(2-Chloroethyl)piperidine hydrochloride | Phenol | 1-(2-Phenoxyethyl)piperidine | ~85-95 | 4-12 | Commercially available reagent; requires a base to neutralize the hydrochloride salt; suitable for O- and N-alkylation.[1][2] |
| Two-Step Synthesis | 2-(Piperidin-1-yl)ethanol / MsCl, Et3N | Indole | 1-(2-(Indol-1-yl)ethyl)piperidine | ~70-85 | 6-18 | Allows for in-situ generation of a more reactive leaving group (mesylate); avoids handling of lachrymatory halides. |
| Reductive Amination | Piperidine, Glycolaldehyde / NaBH(OAc)3 | Benzaldehyde | 1-(2-(Benzylamino)ethyl)piperidine | ~60-80 | 12-24 | Versatile for creating C-N bonds; suitable for the synthesis of more complex amines.[3][4] |
Experimental Protocols
Protocol 1: Direct N-Alkylation using 1-(2-Chloroethyl)piperidine hydrochloride
This protocol describes the N-alkylation of a secondary amine with 1-(2-chloroethyl)piperidine hydrochloride.
Materials:
-
Secondary amine (e.g., morpholine) (1.0 equiv)
-
1-(2-Chloroethyl)piperidine hydrochloride (1.1 equiv)
-
Potassium carbonate (K2CO3) (2.5 equiv)
-
Acetonitrile (CH3CN)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
Procedure:
-
To a solution of the secondary amine in acetonitrile, add potassium carbonate.
-
Add 1-(2-chloroethyl)piperidine hydrochloride to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis via Activation of 2-(Piperidin-1-yl)ethanol
This protocol details the O-alkylation of a phenol using 2-(piperidin-1-yl)ethanol after activation as a mesylate.
Step 2a: Synthesis of 2-(Piperidin-1-yl)ethanol
This intermediate can be synthesized by the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine.[5][6]
Step 2b: O-Alkylation
Materials:
-
Phenol (1.0 equiv)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-(Piperidin-1-yl)ethanol (1.1 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (Et3N) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
Procedure:
-
Formation of the Phenoxide: To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of the phenol in anhydrous DMF dropwise. Allow the mixture to stir at room temperature for 30 minutes.
-
Activation of the Alcohol: In a separate flask, dissolve 2-(piperidin-1-yl)ethanol in anhydrous DCM and cool to 0 °C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir the mixture at 0 °C for 1 hour.
-
Coupling: Add the solution of the activated alcohol (mesylate) to the phenoxide solution at room temperature. Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the described methodologies.
Caption: Workflow for direct alkylation.
Caption: Workflow for two-step synthesis.
Caption: Workflow for reductive amination.
Conclusion
References
- 1. 1-(2-chloroethyl)piperidine hydrochloride suppliers USA [americanchemicalsuppliers.com]
- 2. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient synthesis of secondary amines by reductive amination of curdlan Staudinger ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]
A Comparative Efficacy Analysis of Piperidine-Based Alkylating Agents in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of several prominent piperidine-based alkylating agents used in cancer therapy: cyclophosphamide, ifosfamide, melphalan, and chlorambucil. Additionally, estramustine, a unique agent with a morpholine ring (structurally similar to piperidine) and dual mechanisms of action, is included for a broader perspective. The information herein is supported by preclinical and clinical data to aid in research and drug development decisions.
Introduction to Piperidine-Based Alkylating Agents
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to DNA, thereby interfering with DNA replication and transcription and ultimately inducing cell death. The piperidine ring is a common scaffold in the structure of several important nitrogen mustard-based alkylating agents. While sharing a common mechanism of DNA alkylation, these agents exhibit differences in their activation, metabolism, and clinical efficacy, which are crucial for their therapeutic application.
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in vitro. The following tables summarize IC50 values for the selected alkylating agents from various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in cell lines, exposure times, and assay methodologies.
Table 1: In Vitro Cytotoxicity of Cyclophosphamide
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (hours) | Reference |
| Raw 264.7 | Monocyte Macrophage | 145.44 | 72 |
Table 2: In Vitro Cytotoxicity of Melphalan
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference |
| Myeloma Cell Line 1 | Multiple Myeloma | 600 | Not Specified | |
| Myeloma Cell Line 2 | Multiple Myeloma | 600 | Not Specified | |
| Myeloma Cell Line 3 | Multiple Myeloma | 1000 | Not Specified | |
| Myeloma Cell Line 4 | Multiple Myeloma | 7500 | Not Specified | |
| Myeloma Cell Line 5 | Multiple Myeloma | 400 | Not Specified |
Table 3: In Vitro Cytotoxicity of Estramustine
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| DU 145 | Prostate Cancer | ~16 (for mitosis) | Not Specified | |
| HeLa | Cervical Cancer | 3.4 | Not Specified | |
| 1542T | Prostate Cancer | 1.45 - 4.30 | Not Specified |
Comparative In Vivo and Clinical Efficacy
Direct comparisons in clinical and preclinical models provide valuable insights into the relative performance of these agents.
Cyclophosphamide vs. Ifosfamide
Ifosfamide and cyclophosphamide are structurally similar oxazaphosphorine alkylating agents. While both are effective against a range of malignancies, some studies suggest ifosfamide may have a broader spectrum of activity, particularly in sarcomas and testicular cancer. However, ifosfamide also presents a different and sometimes more severe toxicity profile.
A preclinical study in human tumor xenografts showed that ifosfamide induced tumor regression or remission in 43% of the models, compared to 33% for cyclophosphamide. The study also noted a higher response rate and lower toxicity for ifosfamide in this model.
Melphalan vs. Chlorambucil
Melphalan and chlorambucil are aromatic nitrogen mustards. A randomized clinical study in patients with multiple myeloma indicated that melphalan produced more responses than chlorambucil.
Mechanisms of Action and Resistance
The primary mechanism of action for these agents is the alkylation of DNA, leading to the formation of DNA adducts, interstrand cross-links, and DNA strand breaks. This damage triggers cell cycle arrest and apoptosis.
Bioactivation of Oxazaphosphorines
Cyclophosphamide and ifosfamide are prodrugs that require metabolic activation by cytochrome P450 (CYP) enzymes in the liver to exert their cytotoxic effects.
Navigating Resistance: A Comparative Guide to Alkylating Agent Cross-Resistance in Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to chemotherapy remains a critical obstacle in oncology. Alkylating agents, a cornerstone of cancer treatment, are particularly susceptible to acquired resistance, which often leads to cross-resistance with other agents in the same class. Understanding these cross-resistance patterns is paramount for designing effective sequential or combination therapies and for the development of novel therapeutics that can circumvent these resistance mechanisms. This guide provides a comparative analysis of cross-resistance patterns of various alkylating agents in established human cancer cell lines, supported by experimental data and detailed methodologies.
Unraveling the Mechanisms of Resistance
Resistance to alkylating agents is a multifaceted phenomenon involving several key cellular pathways. The primary mechanisms include:
-
Enhanced DNA Repair: Increased expression or activity of DNA repair proteins is a major contributor to resistance. O6-methylguanine-DNA methyltransferase (MGMT) directly removes alkyl groups from the O6 position of guanine, a critical lesion induced by many alkylating agents.[1] The Base Excision Repair (BER) and Mismatch Repair (MMR) pathways also play significant roles in repairing DNA damage and their dysregulation can lead to resistance.
-
Increased Drug Efflux and Reduced Uptake: Cancer cells can upregulate efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, to actively remove drugs from the cell, thereby reducing their intracellular concentration and efficacy. Conversely, decreased expression of influx transporters can also limit drug accumulation.
-
Drug Inactivation: Intracellular detoxification systems, particularly the glutathione (GSH) and glutathione S-transferase (GST) system, can conjugate with and inactivate electrophilic alkylating agents, rendering them harmless.
-
Alterations in Apoptotic Pathways: Defects in the signaling pathways that trigger programmed cell death (apoptosis) in response to DNA damage can allow cancer cells to survive despite the presence of drug-induced lesions.
These mechanisms can be activated in a tumor cell upon exposure to a single alkylating agent and can confer resistance to a broad range of other structurally and functionally related drugs.
Quantitative Analysis of Cross-Resistance
The following tables summarize the cross-resistance profiles of various human cancer cell lines that have been made resistant to specific alkylating agents. The data is presented as the fold-resistance, which is the ratio of the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) of the resistant cell line to that of the parental, sensitive cell line.
| Resistant Cell Line | Primary Resistance To | Fold Resistance | Cross-Resistance To | Fold Cross-Resistance | Cell Line Origin |
| Raji/HN2 | Nitrogen Mustard (HN2) | 7 | 4-Hydroxyperoxycyclophosphamide | ~3 | Burkitt's Lymphoma |
| Raji/BCNU | BCNU | 5.3 | Melphalan, Cisplatin | 4 | Burkitt's Lymphoma |
| SCC-25/CP | Cisplatin | 12 | Melphalan, 4-Hydroxyperoxycyclophosphamide | 5, 3 | Squamous Cell Carcinoma |
| SNB19VR | Temozolomide | 7.8 | - | - | Glioblastoma |
| U373VR | Temozolomide | 4.2 | Mitozolomide | Yes (data not quantified) | Glioblastoma |
| G3361/CP | Cisplatin | >10 | Carboplatin, 4-HC, Melphalan | >10, 4, 1.5 | Melanoma |
| G3361/BCNU | BCNU | - | Melphalan | 1.8 | Melanoma |
| A2780AD | Doxorubicin | 62.5 | Cisplatin, L-PAM | 4.6, 4.9 | Ovarian Cancer |
| 2008DDP | Cisplatin | 16.0 | L-PAM | 2.9 | Ovarian Cancer |
| A431Pt | Cisplatin | 18.4 | - | - | Cervix Squamous Carcinoma |
| C13 | Cisplatin | 6.9 | - | - | Ovarian Carcinoma |
Table 1: Cross-Resistance Patterns in Various Human Cancer Cell Lines. Fold resistance is calculated as the IC50 of the resistant line divided by the IC50 of the parental line. A dash (-) indicates that data was not available in the cited sources. "Yes" indicates observed cross-resistance where a specific fold-increase was not provided.
Visualizing Resistance Pathways and Experimental Workflows
To better understand the complex interplay of factors leading to alkylating agent resistance, the following diagrams illustrate a key resistance pathway and a typical experimental workflow for developing and characterizing resistant cell lines.
Caption: Key DNA repair pathways involved in resistance to alkylating agents.
Caption: A typical experimental workflow for generating and analyzing drug-resistant cell lines.
Experimental Protocols
The following are generalized protocols for key experiments cited in the generation and characterization of alkylating agent-resistant cell lines.
Development of Resistant Cell Lines
-
Principle: Parental cancer cell lines are continuously exposed to a specific alkylating agent at an initial concentration that is sub-lethal. The concentration is then gradually increased in a stepwise manner as the cells adapt and become resistant.
-
Methodology:
-
Culture the parental cell line in standard growth medium.
-
Introduce the alkylating agent at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor cell viability and proliferation.
-
Once the cells have recovered and are proliferating at a normal rate, increase the drug concentration by a small increment (e.g., 1.5 to 2-fold).
-
Repeat this process of stepwise dose escalation over several months until a desired level of resistance is achieved (typically 5 to 20-fold higher IC50 than the parental line).
-
Isolate single-cell clones from the resistant population by limiting dilution or cell sorting to establish a stable, clonal resistant cell line.
-
Maintain the resistant cell line in a medium containing a maintenance dose of the alkylating agent to preserve the resistant phenotype.
-
Determination of IC50 Values (Cell Viability Assay)
-
Principle: The half-maximal inhibitory concentration (IC50) is determined by measuring the viability of cells after exposure to a range of drug concentrations. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method.
-
Methodology:
-
Seed parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the alkylating agents to be tested.
-
Replace the culture medium with fresh medium containing the various concentrations of the drugs. Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration (on a logarithmic scale) and use non-linear regression analysis to determine the IC50 value.
-
Conclusion and Future Directions
The data presented in this guide highlights the complex and often unpredictable nature of cross-resistance to alkylating agents. While some patterns emerge, such as cross-resistance between drugs with similar mechanisms of action, the specific profile is highly dependent on the cell line and the selective agent. A lack of complete cross-resistance in some cases suggests that sequential therapy with different alkylating agents may still be a viable clinical strategy.
Future research should focus on a more comprehensive and standardized analysis of cross-resistance patterns across a wider panel of human cancer cell lines. Integrating multi-omics data (genomics, transcriptomics, proteomics) with drug sensitivity profiles will be crucial for identifying predictive biomarkers of resistance and for the rational design of novel therapies that can overcome the challenge of alkylating agent resistance in cancer treatment.
References
Unveiling the Purity Landscape: A Comparative Guide to Commercial 1-(2-Bromoethyl)piperidine Hydrobromide
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. 1-(2-Bromoethyl)piperidine hydrobromide, a key building block in the synthesis of various pharmaceutical agents, is no exception. Impurities, even in trace amounts, can lead to unwanted side reactions, altered biological activity, and compromised final product quality. This guide provides a comprehensive comparison of potential impurities in commercial this compound, supported by detailed experimental protocols for their characterization.
The impurity profile of commercially available this compound is intrinsically linked to its synthetic route. Two common manufacturing processes involve the reaction of 1-(2-phenoxyethyl)piperidine with hydrobromic acid or the reaction of piperidine with a suitable bromo- and chloro- or dibromo-alkane. These pathways can introduce a range of process-related impurities and byproducts.
Comparative Analysis of Potential Impurities
To provide a clear comparison, the following table summarizes the potential impurities that may be present in commercial batches of this compound, categorized by their likely origin. The levels of these impurities can vary significantly between suppliers depending on the synthesis method, purification techniques, and quality control measures employed.
| Impurity Category | Potential Impurity | Rationale for Presence | Typical Analytical Method |
| Process-Related Impurities (Starting Materials) | Piperidine | Unreacted starting material from the synthesis involving piperidine and a bromo/chloro-alkane. | GC-MS, HPLC |
| 1-(2-Phenoxyethyl)piperidine | Unreacted starting material from the synthesis involving the cleavage of the ether linkage with HBr. | HPLC, LC-MS | |
| 1,2-Dibromoethane / 1-Bromo-2-chloroethane | Excess or unreacted alkylating agent. | GC-MS | |
| Process-Related Impurities (Byproducts) | 1,1'-(Ethane-1,2-diyl)bis(piperidine) | Dimerization byproduct from the reaction of the product with unreacted piperidine. | HPLC, LC-MS |
| 1-(2-Hydroxyethyl)piperidine | Formed by hydrolysis of the bromoethyl group during synthesis or storage. | HPLC, LC-MS | |
| Residual Solvents | Ethanol | Commonly used as a recrystallization solvent.[1] | Headspace GC-MS |
| Chloroform | May be used during the work-up procedure.[1] | Headspace GC-MS | |
| N,N-Dimethylformamide (DMF) | Can be used as a solvent in some synthetic procedures. | Headspace GC-MS | |
| Inorganic Impurities | Excess Hydrobromic Acid | Residual acid from the hydrobromide salt formation or synthesis. | Titration, Ion Chromatography |
Experimental Protocols for Impurity Characterization
Accurate characterization of impurities requires robust analytical methodologies. Below are detailed protocols for the key techniques used to identify and quantify the potential impurities in this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
Objective: To identify and quantify volatile organic impurities, including residual starting materials like piperidine and residual solvents.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Headspace autosampler for residual solvent analysis.
GC-MS Conditions for Volatile Impurities:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 1 mL of methanol.
-
Inject 1 µL of the solution into the GC-MS.
Headspace GC-MS Conditions for Residual Solvents:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 20 minutes
-
GC conditions as described above.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO).
-
Seal the vial and place it in the headspace autosampler.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Objective: To separate, identify, and quantify non-volatile impurities such as unreacted starting materials (e.g., 1-(2-phenoxyethyl)piperidine) and byproducts.
Instrumentation:
-
HPLC system with a UV or PDA detector.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of the mobile phase A/B (50:50) mixture.
-
Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the structure of the main component and identify the structures of unknown impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Parameters:
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O).
-
Temperature: 25 °C.
-
Pulse Sequence: Standard proton experiment.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent.
Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comprehensive characterization and comparison of impurities in commercial this compound.
Caption: Workflow for the comparative analysis of impurities.
By implementing these analytical strategies, researchers can gain a thorough understanding of the impurity profile of their this compound, enabling informed decisions in supplier selection and ensuring the quality and integrity of their research and development activities.
References
A Comparative Guide to Validating the Purity of Synthesized Compounds Using 1-(2-Bromoethyl)piperidine Hydrobromide
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is paramount to the integrity of experimental results and the safety of potential therapeutics. This guide provides an objective comparison of analytical techniques for validating the purity of compounds synthesized using 1-(2-bromoethyl)piperidine hydrobromide, a common reagent for introducing the 2-(piperidin-1-yl)ethyl moiety found in many biologically active molecules. We will use the synthesis of 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde, a key intermediate for pharmaceuticals such as sigma-1 receptor ligands, as a case study.
Comparing Alkylating Agents: The Impact on Purity
The choice of alkylating agent in the Williamson ether synthesis of 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde can influence the reaction kinetics and the impurity profile of the final product. Here, we compare the use of this compound with its chloro-analogue, 1-(2-chloroethyl)piperidine hydrochloride.
Table 1: Comparison of Alkylating Agents in the Synthesis of 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde
| Parameter | This compound | 1-(2-Chloroethyl)piperidine hydrochloride |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 85-95% | 75-85% |
| Purity by HPLC (Area %) | >99.0% | 98.0-98.5% |
| Key Impurity | Unreacted p-hydroxybenzaldehyde | Unreacted p-hydroxybenzaldehyde, Unreacted 1-(2-chloroethyl)piperidine |
| Notes | Bromide is a better leaving group, leading to faster reaction rates and higher conversion. | Chloride is a poorer leaving group, requiring longer reaction times and potentially leading to more unreacted starting material. |
Analytical Techniques for Purity Validation
A multi-pronged approach to purity analysis is often necessary to obtain a comprehensive understanding of a compound's purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful and complementary techniques.
Table 2: Comparison of Analytical Techniques for Purity Validation
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | High resolution, high sensitivity, widely applicable. | Destructive, requires a reference standard for absolute quantification. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities and residual solvents. | High sensitivity, provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H qNMR | Proportionality of NMR signal area to the number of nuclei. | Absolute purity determination, structural confirmation. | Non-destructive, primary analytical method, no need for a specific reference standard of the analyte. | Lower sensitivity than chromatographic methods, requires a high-purity internal standard. |
Experimental Protocols
Synthesis of 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde
A mixture of p-hydroxybenzaldehyde (1.22 g, 10 mmol), this compound (2.73 g, 10 mmol), and anhydrous potassium carbonate (4.14 g, 30 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF) is stirred at 80°C for 4-6 hours. The reaction is monitored by thin-layer chromatography. After completion, the mixture is cooled to room temperature, poured into 200 mL of ice-water, and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
HPLC-UV Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[2]
-
Sample Preparation: A 1 mg/mL solution of the synthesized compound in the mobile phase, filtered through a 0.45 µm filter.
-
Injection Volume: 10 µL.
GC-MS Analysis for Residual Solvents
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[3]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 250°C at 10°C/min.
-
Injector: Splitless mode at 250°C.
-
MS Detector: Electron ionization (EI) mode, scanning from m/z 35 to 500.[4]
-
Sample Preparation: A solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 10 mg/mL.
¹H qNMR for Absolute Purity Determination
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A high-purity certified reference standard with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid).
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh the synthesized compound and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.
-
Acquisition Parameters: A 90° pulse with a long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) to ensure full relaxation of all protons.[5][6]
-
Data Processing: The spectra are phased and baseline-corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are carefully measured. The purity is calculated based on the ratio of the integrals, the number of protons contributing to each signal, and the weights of the sample and the internal standard.[7]
Visualizing Workflows and Pathways
Caption: A typical workflow for the synthesis and purification of 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde.
Caption: A decision tree for selecting the appropriate analytical technique for purity validation.
Many compounds containing the 2-(piperidin-1-yl)ethoxy moiety are known to interact with the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses and calcium signaling.[8][9][10]
Caption: The binding of a ligand to the sigma-1 receptor can initiate signaling cascades that lead to neuroprotection and enhanced cell survival.[8][11][12]
References
- 1. auroraprosci.com [auroraprosci.com]
- 2. researchgate.net [researchgate.net]
- 3. ispub.com [ispub.com]
- 4. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Role of sigma-1 receptors in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Catalytic N-Alkylation Performance of 1-(2-Bromoethyl)piperidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 1-(2-Bromoethyl)piperidine hydrobromide in various catalytic systems for N-alkylation reactions. The selection of an appropriate catalyst and reaction conditions is crucial for achieving optimal yields, selectivity, and efficiency in the synthesis of piperidine-containing compounds, which are prevalent scaffolds in pharmaceuticals. This document summarizes quantitative data from different catalytic approaches, details experimental protocols, and visualizes reaction workflows to aid in methodological selection and optimization.
Performance Comparison of Catalytic Systems
The efficiency of N-alkylation using this compound is highly dependent on the chosen catalytic system. This section compares the performance of transition metal catalysis (Palladium, Copper, Nickel), phase-transfer catalysis, and microwave-assisted reactions, presenting data on yields and reaction conditions for the N-alkylation of various nucleophiles.
N-Alkylation of N-Heterocycles (e.g., Indoles, Carbazoles)
| Substrate | Catalytic System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | ~85 | [1] |
| Indole | CuI / P(p-tolyl)₃ | KOH | 1,4-Dioxane | 100 | 12 | Moderate to Good | [2][3] |
| Carbazole | NiBr₂·(THF)₂ / bpy | LiHMDS | Not Specified | 60 | Not Specified | Good | [4] |
| Isatin | K₂CO₃ / DMF (Microwave) | K₂CO₃ | DMF | Not Specified | 0.5-2.5 min | 90-95 | [5][6] |
N-Alkylation of Anilines and Amides
| Substrate | Catalytic System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd/C (Microwave) | None | Water | Not Specified | Not Specified | Good to Excellent | [1] |
| Aniline | Co-MOF | Not Specified | Not Specified | Not Specified | Not Specified | Excellent Selectivity & Yield | [7] |
| Amides | Al₂O₃–OK | None | Acetonitrile | Room Temp | 1-7 | ~80 | |
| Acyl Hydrazides | Nickel / Ligand | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
O-Alkylation of Phenols
| Substrate | Catalytic System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Phase-Transfer Catalyst (TBAB) | KOH (50% aq.) | Toluene | Room Temp | Not Specified | High | [9] |
| Phenol | Organic Base (DABCO) | DABCO | Solvent-free | Not Specified | Not Specified | Excellent |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in different catalytic systems.
Protocol 1: Palladium-Catalyzed N-Alkylation of Indole
Materials:
-
Indole
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried reaction vessel, add indole (1.0 eq), this compound (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (5 mol%), and Xantphos (10 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated indole.
Protocol 2: Phase-Transfer Catalyzed O-Alkylation of Phenol
Materials:
-
Phenol
-
This compound
-
Tetrabutylammonium bromide (TBAB)
-
Potassium hydroxide (KOH), 50% aqueous solution
-
Toluene
-
Dichloromethane (DCM)
Procedure:
-
To a reaction flask, add a solution of phenol (1.0 eq) and TBAB (2 mol%) in toluene.
-
Add the 50% aqueous KOH solution, followed by the addition of this compound (3.0 eq) at room temperature.
-
Stir the biphasic mixture vigorously at room temperature until the starting material is completely consumed (monitor by TLC).
-
Dilute the reaction mixture with water and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the O-alkylated product.[9]
Protocol 3: Microwave-Assisted N-Alkylation of Isatin
Materials:
-
Isatin
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vial, combine isatin (1.0 eq), this compound (1.1 eq), and potassium carbonate (1.3 eq).
-
Add a few drops of DMF to create a slurry.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power and for a short duration (e.g., 30 seconds to 2.5 minutes), monitoring the reaction progress.[5][6]
-
After completion, cool the vial to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Visualizations
This section provides diagrams to illustrate key experimental workflows and mechanistic pathways.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ligand-assisted nickel catalysis enabling N,N-dialkylation and cyclization of acyl hydrazides using aliphatic alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 1-(2-Bromoethyl)piperidine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of 1-(2-Bromoethyl)piperidine hydrobromide (CAS No. 89796-22-5). Adherence to these procedures is critical to ensure personnel safety and mitigate environmental risk in the laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is operational before handling the compound.
-
Verify that an emergency eyewash station and safety shower are accessible and in good working order.
-
Prepare all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.
2. Handling the Compound:
-
Always handle this compound within a chemical fume hood to avoid inhalation of dust or vapors.
-
Wear the complete set of recommended PPE at all times.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid compound. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly.
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
1. Waste Collection:
-
All waste materials contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be collected in a designated and properly labeled hazardous waste container.
2. Waste Disposal:
-
Dispose of the hazardous waste through a licensed professional waste disposal service.
-
Follow all federal, state, and local environmental regulations for the disposal of chemical waste.
Quantitative Data
| Property | Value |
| CAS Number | 89796-22-5 |
| Molecular Formula | C7H15Br2N |
| Molecular Weight | 273.01 g/mol [2][3] |
| Melting Point | 219-220 °C[3] |
Occupational exposure limits for this compound have not been established. Handle with caution and use engineering controls and PPE to minimize exposure.
Chemical Spill Workflow
The following diagram outlines the procedural workflow for managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
